3-Iodoanisole
Description
Properties
IUPAC Name |
1-iodo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHBAGGASAJQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061105 | |
| Record name | Benzene, 1-iodo-3-methoxy- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-85-8 | |
| Record name | 3-Iodoanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-iodo-3-methoxy- | |
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| Record name | 3-Iodoanisole | |
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| Record name | Benzene, 1-iodo-3-methoxy- | |
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| Record name | Benzene, 1-iodo-3-methoxy- | |
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| Record name | 3-iodoanisole | |
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| Record name | 3-Iodoanisole | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Iodoanisole: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodoanisole, an aromatic organic compound, is a pivotal building block in the synthesis of a wide array of complex molecules. Its unique structural arrangement, featuring an iodine atom and a methoxy group on a benzene ring, renders it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and key experimental protocols relevant to its application in research and drug development.
Chemical Structure and Identification
This compound, also known by its IUPAC name 1-iodo-3-methoxybenzene, possesses a simple yet reactive structure that is fundamental to its utility in organic chemistry. The presence of the iodo group at the meta-position relative to the methoxy group influences the electronic properties of the aromatic ring and provides a reactive site for various cross-coupling reactions.
| Identifier | Value |
| IUPAC Name | 1-iodo-3-methoxybenzene[1] |
| Synonyms | m-Iodoanisole, 3-Methoxyiodobenzene, Benzene, 1-iodo-3-methoxy- |
| CAS Number | 766-85-8[2] |
| Molecular Formula | C₇H₇IO[2] |
| SMILES String | COc1cccc(I)c1[2] |
| InChI | 1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3[2] |
| InChIKey | RSHBAGGASAJQCH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It is a liquid at room temperature and has a density significantly higher than water.
| Property | Value |
| Molecular Weight | 234.03 g/mol [2] |
| Appearance | Clear yellow liquid[3] |
| Boiling Point | 244-245 °C (lit.)[2][4] |
| Density | 1.965 g/mL at 25 °C (lit.)[2][4] |
| Refractive Index (n20/D) | 1.613 (lit.)[2][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup[4] |
| Solubility | Soluble in chloroform, alcohol, ether. Insoluble in water. |
Spectroscopic Analysis: Experimental Protocols
Characterization of this compound is routinely performed using various spectroscopic techniques. Below are general protocols for obtaining these spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Objective: To determine the proton environment of the molecule.
-
Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Procedure:
-
Place the prepared sample in an NMR tube.
-
Insert the tube into the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[5][6]
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.[6]
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6]
-
¹³C NMR Spectroscopy
-
Objective: To identify the number and types of carbon atoms in the molecule.
-
Sample Preparation: A more concentrated solution (approx. 20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.[7]
-
Instrumentation: A standard NMR spectrometer with a carbon probe.
-
Procedure:
-
Acquire the spectrum using a standard proton-decoupled pulse program.[7]
-
A higher number of scans (e.g., 1024 or more) is generally needed due to the low natural abundance of ¹³C.[5]
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure:
-
Place a drop of the neat liquid between two KBr or NaCl plates to form a thin capillary film.[1]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly on the ATR crystal.
-
Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Perform a background scan with the empty accessory, which is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (approx. 10-100 µg/mL).[8]
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Procedure (EI-MS):
-
Introduce the sample into the ion source (often via a GC inlet).
-
The sample is ionized using a high-energy electron beam (typically 70 eV).[8]
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum will show the molecular ion peak and characteristic fragment ions.
-
Key Synthetic Reactions: Experimental Protocols
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Suzuki-Miyaura Coupling
-
Objective: To form a carbon-carbon bond between this compound and a boronic acid.
-
Example Reaction: Coupling of this compound with phenylboronic acid to synthesize 3-methoxybiphenyl.
-
Materials: this compound, phenylboronic acid, palladium catalyst (e.g., Pd/C or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., DMF/H₂O).[9]
-
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), potassium carbonate (2.0-3.0 mmol), and the palladium catalyst (e.g., 0.15-1.4 mol% Pd).[9]
-
Add the solvent system (e.g., a mixture of DMF and water).[9]
-
Heat the reaction mixture (e.g., to 65 °C or higher) with vigorous stirring under an inert atmosphere (optional, some procedures are performed under air).[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, perform an aqueous workup (e.g., extract with ethyl acetate), and purify the product by column chromatography or recrystallization.[9]
-
Heck Reaction
-
Objective: To form a carbon-carbon bond between this compound and an alkene.
-
Example Reaction: Coupling of this compound with methyl acrylate.
-
Materials: this compound, methyl acrylate, palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., Et₃N or NaOAc), and a solvent (e.g., DMF or CH₃CN).[10]
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the palladium catalyst, and the base.
-
Add the solvent and then add methyl acrylate (1.1-1.2 mmol).
-
Heat the mixture (e.g., 80-100 °C) under an inert atmosphere.[10]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, perform a standard workup by diluting with an organic solvent, washing with water and brine, and drying the organic layer.
-
Purify the crude product via flash column chromatography.
-
Role in Drug Discovery and Development
This compound is not typically a pharmacologically active compound itself. Instead, its significance in drug development lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is highly amenable to participating in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the modular construction of complex molecular scaffolds from simpler building blocks.
The diagram below illustrates the central role of this compound in synthetic workflows that lead to the generation of diverse molecular libraries. These libraries can then be screened for biological activity against various therapeutic targets.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classifications: Acute toxicity (oral) and causes serious eye irritation.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][4]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a lab coat are recommended. Work should be performed in a well-ventilated fume hood.[4]
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment.[11] Some commercial preparations contain copper as a stabilizer.[2]
Conclusion
This compound is a commercially available and highly effective reagent for introducing the 3-methoxyphenyl moiety into more complex structures. Its utility, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and researchers in the pharmaceutical and material science industries. A thorough understanding of its properties, reaction protocols, and safety considerations is essential for its effective and safe use in the laboratory.
References
- 1. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 766-85-8 [sigmaaldrich.com]
- 3. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]
- 4. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ou.edu [ou.edu]
- 6. NMR_En [uanlch.vscht.cz]
- 7. sc.edu [sc.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 766-85-8|this compound|BLD Pharm [bldpharm.com]
Synthesis of 3-Iodoanisole from m-Anisidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-iodoanisole from m-anisidine. The described methodology is a robust and well-established procedure in organic synthesis, primarily utilized for the introduction of an iodine atom at a specific position on the benzene ring, which is not easily achievable through direct iodination. This process is of significant interest to researchers and professionals in drug development and medicinal chemistry, as aryl iodides are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds via various cross-coupling reactions.
Overview of the Synthesis
The synthesis of this compound from m-anisidine is a classic example of the Sandmeyer-type reaction. The process involves two primary stages:
-
Diazotization: The primary aromatic amine, m-anisidine, is converted into a diazonium salt using nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Iodination: The resulting m-methoxyphenyldiazonium chloride is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group, is displaced by the iodide ion, leading to the formation of this compound and the evolution of nitrogen gas.
Quantitative Data
The following tables summarize the key quantitative data associated with the reactants and the product.
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |
| m-Anisidine | C₇H₉NO | 123.15 | Colorless to yellowish liquid | 251 | 1.096 |
| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish solid | - | 2.168 |
| Potassium Iodide | KI | 166.00 | White crystalline solid | - | 3.123 |
| This compound | C₇H₇IO | 234.03 | Clear yellow liquid[1] | 244-245[1] | 1.965[1] |
Table 2: Expected Yield and Spectroscopic Data for this compound
| Parameter | Value |
| Typical Yield | 75-85% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.28 (t, J=1.6 Hz, 1H), 7.26 (dt, J=7.6, 1.2 Hz, 1H), 7.00 (t, J=8.0 Hz, 1H), 6.87 (ddd, J=8.4, 2.4, 0.8 Hz, 1H), 3.78 (s, 3H)[2] |
| Infrared (IR) (Neat) ν (cm⁻¹) | 3050, 2950, 1580, 1470, 1280, 1240, 1040, 770 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound from m-anisidine.
Materials and Equipment
-
m-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether (or Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
-
Round-bottom flasks
-
Beakers
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Starch-iodide paper
Detailed Experimental Procedure
Step 1: Diazotization of m-Anisidine
-
In a 500 mL beaker, combine 24.6 g (0.2 mol) of m-anisidine and 60 mL of concentrated hydrochloric acid.
-
Add 100 g of crushed ice and stir the mixture vigorously with a magnetic stirrer until the temperature drops to 0-5 °C. A thick paste of the hydrochloride salt of m-anisidine will form.
-
In a separate beaker, prepare a solution of 14.5 g (0.21 mol) of sodium nitrite in 40 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred m-anisidine hydrochloride suspension. Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition by adding more ice if necessary. The addition should take approximately 15-20 minutes.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
Step 2: Iodination of the Diazonium Salt
-
In a 1 L beaker, dissolve 41.5 g (0.25 mol) of potassium iodide in 100 mL of water.
-
Slowly and carefully, with continuous stirring, add the cold diazonium salt solution to the potassium iodide solution.
-
A vigorous evolution of nitrogen gas will occur, and a dark, oily layer of this compound will form.
-
After the initial effervescence subsides, allow the mixture to stand at room temperature for 30 minutes.
-
Gently warm the mixture on a water bath to about 50-60 °C for 15-20 minutes to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well.
-
Separate the organic layer. Extract the aqueous layer with two more 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of 10% aqueous sodium thiosulfate solution to remove any dissolved iodine. The dark color of the organic layer should fade.
-
Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 115-117 °C at 10 mmHg.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The diagram below outlines the major steps in the experimental procedure.
Caption: Experimental workflow for this compound synthesis.
Safety Information
All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
m-Anisidine: Toxic in contact with skin and if swallowed. May cause damage to organs through prolonged or repeated exposure.
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Causes serious eye irritation.
-
Potassium Iodide: May cause skin and eye irritation. Harmful if swallowed.
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation.
-
Diethyl Ether: Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
It is imperative to consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work. Diazonium salts are potentially explosive when isolated in a dry state; therefore, they should always be kept in solution and used immediately after preparation. The decomposition of the diazonium salt should be carried out cautiously as the evolution of nitrogen gas can be vigorous.
References
An In-Depth Technical Guide to the Physical Properties of 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Iodoanisole (m-Iodoanisole), a key intermediate in organic synthesis and drug discovery. The document presents quantitative data in structured tables, details experimental protocols for property determination, and includes a visualization of a key synthetic pathway involving this compound. This guide is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.
Core Physical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physical and chemical identifiers are summarized below for quick reference.
| Identifier | Value |
| CAS Number | 766-85-8[2][3][4] |
| Molecular Formula | C₇H₇IO[2][3][4] |
| Molecular Weight | 234.03 g/mol [2][3][4] |
| InChI Key | RSHBAGGASAJQCH-UHFFFAOYSA-N[2][3][4] |
| SMILES | COc1cccc(I)c1[2][4] |
A detailed summary of its physical properties is presented in the following table, providing a comparative overview of data from various sources.
| Property | Value |
| Appearance | Clear colorless to yellow liquid[1] |
| Density | 1.965 g/mL at 25 °C[2][4][5] |
| Boiling Point | 244-245 °C at 760 mmHg[2][4][5] |
| Melting Point | Not Applicable (Liquid at room temperature)[6] |
| Refractive Index | n20/D 1.613[2][4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2][5] |
| Solubility | Soluble in chloroform, alcohol, and ether. Insoluble in water.[7] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.
-
Procedure:
-
A small amount of this compound is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
-
The thermometer bulb and the fusion tube should be at the same level to ensure an accurate temperature reading.
-
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
-
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.
-
A specific volume of this compound is carefully added to the graduated cylinder.
-
The total mass of the graduated cylinder and the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is then calculated using the formula: Density = Mass / Volume.
-
Determination of Refractive Index
The refractive index of this compound is measured using a refractometer, such as an Abbe refractometer.
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
The borderline between the light and dark fields is brought into sharp focus.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Synthetic Pathway Visualization: Sonogashira Coupling
This compound is a valuable substrate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of its application.
The diagram below illustrates the experimental workflow for a typical Sonogashira coupling reaction involving this compound.
References
- 1. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]
- 5. This compound | CAS#:766-85-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. 766-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 3-Iodoanisole for Researchers and Drug Development Professionals
Introduction
3-Iodoanisole (CAS No. 766-85-8) is a key aromatic organic compound widely utilized as a versatile building block in organic synthesis. Characterized by a benzene ring substituted with a methoxy group and an iodine atom at the meta-position, its structure is particularly valuable for the construction of complex molecular architectures. The reactivity of the carbon-iodine bond makes this compound an important precursor in various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic diagrams to support researchers and scientists in the field.
Core Properties and Specifications
A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its handling, reaction setup, and purification.
| Property | Value | Citations |
| CAS Number | 766-85-8 | [2] |
| Molecular Formula | C₇H₇IO | [2] |
| Molecular Weight | 234.03 g/mol | [3] |
| Appearance | Clear colorless to pale yellow liquid | |
| Density | 1.965 g/mL at 25 °C | [3] |
| Boiling Point | 244-245 °C | [3] |
| Refractive Index (n20/D) | 1.613 | [3] |
| Solubility | Soluble in chloroform, alcohol, ether; Insoluble in water | [4] |
| Synonyms | m-Iodoanisole, 1-Iodo-3-methoxybenzene, 3-Methoxyphenyl iodide | [2] |
Synthesis of this compound
Direct electrophilic iodination of anisole is not a viable method for synthesizing this compound as it predominantly yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the methoxy group.[5] The most reliable and regioselective method for its preparation is the Sandmeyer reaction, starting from 3-anisidine (3-methoxyaniline).[5]
Experimental Protocol: Synthesis via Sandmeyer Reaction[5]
This protocol outlines the conversion of 3-anisidine to this compound.
Materials:
-
3-Anisidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, add 3-anisidine (1.0 eq).
-
Add a solution of concentrated HCl (3.0 eq) in water and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture vigorously for an additional 20-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
-
-
Iodide Displacement:
-
In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Vigorous effervescence (release of N₂ gas) will occur.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volume).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.
-
Key Applications and Experimental Protocols
This compound is a cornerstone intermediate for creating carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry.[1] Its primary applications involve palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water solvent mixture (e.g., 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Add the palladium catalyst (Pd(OAc)₂) and ligand (PPh₃).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
-
Reaction Execution:
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-methoxybiphenyl.
-
Buchwald-Hartwig Amination
This reaction is a highly effective method for synthesizing aryl amines by coupling an aryl halide with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add anhydrous toluene to the tube.
-
Add this compound and then aniline to the reaction mixture.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-methoxyphenyl)aniline.
-
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Its value lies in the strategic placement of the iodo and methoxy groups, enabling highly regioselective bond formations through well-established cross-coupling chemistries. A thorough understanding of its properties, synthesis via the Sandmeyer reaction, and application in protocols such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is essential for any researcher aiming to construct complex aromatic molecules efficiently and predictably. The detailed protocols and mechanistic diagrams provided in this guide serve as a practical resource for the successful application of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 5. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
solubility of 3-Iodoanisole in organic solvents
An In-depth Technical Guide to the Solubility of 3-Iodoanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate.
Core Properties of this compound
This compound, also known as 1-iodo-3-methoxybenzene, is a substituted aromatic compound.[1][2][3] At room temperature, it exists as a clear yellow liquid.[4][5] Key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 766-85-8[1][4][6] |
| Molecular Formula | C7H7IO[1][4][6] |
| Molecular Weight | 234.03 g/mol [4][6] |
| Density | 1.965 g/mL at 25 °C[4][6][7] |
| Boiling Point | 244-245 °C[4][6] |
| Flash Point | 113 °C[6] |
| Refractive Index | n20/D 1.613[4][6] |
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility |
| Chloroform | Nonpolar | Soluble[4][5] |
| Diethyl Ether | Nonpolar | Soluble[4][5] |
| Alcohols (e.g., Ethanol, Methanol) | Polar Protic | Soluble[4][5] |
| Water | Highly Polar Protic | Insoluble[4][5] |
It is important to note that the isomers, 2-iodoanisole and 4-iodoanisole, exhibit similar solubility profiles, being miscible with or soluble in alcohol, chloroform, and diethyl ether, while being insoluble in water.[8][9][10]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Small-volume glass vials with screw caps
-
Vortex mixer
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.
-
Sample Extraction: Carefully draw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a chemically inert syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a suitable analytical method like HPLC or GC.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A generalized workflow for determining the equilibrium solubility of this compound.
References
- 1. This compound | CAS#:766-85-8 | Chemsrc [chemsrc.com]
- 2. This compound [webbook.nist.gov]
- 3. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 766-85-8 [chemicalbook.com]
- 5. 766-85-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-碘苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, CAS No. 766-85-8 - iChemical [ichemical.com]
- 8. 2-Iodoanisole 98 529-28-2 [sigmaaldrich.com]
- 9. 4-Iodoanisole | 696-62-8 [chemicalbook.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 3-Iodoanisole: Safety Data and Handling Precautions
This guide provides comprehensive safety information and handling protocols for 3-iodoanisole (CAS No. 766-85-8), intended for researchers, scientists, and professionals in drug development. This compound, also known as 1-iodo-3-methoxybenzene, is a valuable reagent in organic synthesis.[1][2] Due to its hazardous nature, a thorough understanding of its properties and associated safety measures is imperative for its safe handling in a laboratory setting.
Chemical and Physical Properties
This compound is a yellow liquid that is insoluble in water but soluble in organic solvents like chloroform, alcohol, and ether.[2] It is sensitive to light and should be stored accordingly.[1][3] Some formulations may contain copper as a stabilizer.[4]
| Property | Value | References |
| CAS Number | 766-85-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₇IO | [3][5][6][7] |
| Molecular Weight | 234.03 g/mol | [4][6][7] |
| Appearance | Yellow Liquid | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 244-245 °C at 760 mmHg | [1][2] |
| Density | 1.965 g/mL at 25 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [1][3][4] |
| Refractive Index | n20/D 1.613 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][5][8] It may also cause respiratory irritation.[1][5]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictogram: [4]
-
GHS07: Exclamation Mark
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to safety protocols to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[1][9] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[4][9]
General Hygiene Practices:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Avoid breathing vapors or mists.[1]
-
Do not ingest the substance.[1]
Caption: Required Personal Protective Equipment for handling this compound.
Experimental Protocol: General Handling and Dispensing
The following is a general protocol for the safe handling and dispensing of this compound in a laboratory setting. This protocol is not experiment-specific but outlines the necessary safety procedures.
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) readily accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Dispensing:
-
Before opening, allow the container of this compound to reach room temperature.
-
Carefully open the container in the fume hood.
-
Use a clean, dry pipette or syringe to transfer the required amount of the liquid.
-
Avoid splashing.
-
Tightly close the container immediately after use.
-
-
Post-Handling:
-
Clean any spills immediately, following appropriate procedures.
-
Decontaminate all equipment that came into contact with this compound.
-
Dispose of contaminated waste (e.g., pipette tips, gloves) in a designated hazardous waste container.[1]
-
Wash hands thoroughly.
-
Caption: General workflow for safely handling this compound.
First-Aid Measures
In case of exposure, immediate medical attention is crucial.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9] |
Storage and Disposal
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[1]
-
Do not allow the product to enter drains.[9]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]
-
Hazards from Combustion: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen iodide.[1][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][10]
Accidental Release:
-
Remove all sources of ignition.[9]
-
Contain the spill and absorb it with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a suitable container for disposal.[1]
-
Prevent the spill from entering drains or waterways.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 766-85-8 [chemicalbook.com]
- 3. This compound | 766-85-8 | FI24613 | Biosynth [biosynth.com]
- 4. 3-ヨードアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 766-85-8 Name: this compound [xixisys.com]
- 9. gustavus.edu [gustavus.edu]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 3-Iodoanisole: Commercial Availability, Suppliers, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodoanisole, also known as 1-iodo-3-methoxybenzene, is a versatile aromatic organoiodine compound widely utilized in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The methoxy group at the meta position influences the electronic properties of the aromatic ring and can be a key feature in the target molecule or a handle for further functionalization. This technical guide provides an in-depth overview of the commercial availability of this compound, a comparative analysis of key suppliers, and detailed experimental protocols for its application in common synthetic transformations.
Commercial Availability and Suppliers of this compound
This compound is readily available from a range of chemical suppliers, typically in purities of 97% or higher. It is commonly supplied as a clear, colorless to yellow liquid. For reactions sensitive to metal catalysis, it is important to note that some grades of this compound are supplied with copper as a stabilizer. Researchers should consult the certificate of analysis for specific lot information.
Below is a summary of major suppliers and their typical product offerings for this compound:
| Supplier | Product Number(s) | Purity | Available Quantities | Notes |
| Sigma-Aldrich (MilliporeSigma) | 242691 | 99% | 5 g, 25 g, 100 g | Contains copper as a stabilizer.[1][2] |
| Thermo Fisher Scientific | A14208 | ≥97.5% (GC) | 5 g, 25 g, 100 g | Also available under the Acros Organics brand.[3][4] |
| TCI America | I0379 | >98.0% (GC) | 5 g, 25 g | --- |
| Combi-Blocks | OR-0270 | 98% | Inquire for quantities | --- |
| Oakwood Chemical | 001303 | 98% | 250 mg, 1 g, 5 g, 25 g | --- |
Experimental Protocols
This compound is a key substrate for various palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for several common and powerful synthetic transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Methoxybiphenyl
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This protocol describes the reaction of this compound with phenylboronic acid.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: In a separate vial, prepare the catalyst by adding palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) to 2 mL of toluene. Stir until the catalyst is dissolved.
-
Solvent and Reagent Addition: Add 10 mL of a 4:1 mixture of toluene and ethanol to the round-bottom flask containing the reactants. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Add the catalyst solution to the reaction mixture via syringe. Heat the reaction to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methoxybiphenyl.
Sonogashira Coupling: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5]
Reaction Scheme:
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous tetrahydrofuran (THF)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Place a magnetic stir bar into a 25 mL two-neck round-bottom flask. Dry the flask thoroughly with a heat gun under vacuum and allow it to cool to room temperature under a stream of inert gas.[5]
-
Reagent Addition: To the flask, add this compound (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[5]
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.[5]
-
Alkyne Addition: Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via syringe.[5]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 10% ethyl acetate in hexane). The reaction is typically complete when the starting material is no longer visible (usually 2-4 hours).[5]
-
Work-up: Once complete, dilute the mixture with ethyl acetate (20 mL). Filter through a plug of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then brine (20 mL).[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.[5]
Buchwald-Hartwig Amination: Synthesis of 3-Methoxydiphenylamine
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This protocol outlines the coupling of this compound with aniline.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and aniline (1.2 equivalents) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
Spectroscopic Profile of 3-Iodoanisole: A Technical Guide
Introduction
3-Iodoanisole is an important aromatic organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, including detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound reveals five distinct signals, corresponding to the aromatic protons and the methoxy group protons.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.28 | d | 1H | Ar-H |
| 7.26 | d | 1H | Ar-H |
| 7.00 | t | 1H | Ar-H |
| 6.87 | dd | 1H | Ar-H |
| 3.78 | s | 3H | -OCH₃ |
Data is based on a predicted spectrum.[1]
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Carbon Atom |
| 159.8 | C-O |
| 131.2 | Ar-C |
| 129.8 | Ar-C |
| 122.9 | Ar-C |
| 114.8 | Ar-C |
| 94.2 | C-I |
| 55.2 | -OCH₃ |
Note: This is a representative dataset and actual values may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3050-2950 | C-H stretch | Aromatic & Alkyl |
| 1580-1450 | C=C stretch | Aromatic ring |
| 1280-1240 | C-O stretch | Aryl ether |
| 1040-1020 | C-O stretch | Aryl ether |
| 850-750 | C-H bend | Aromatic (out-of-plane) |
| ~530 | C-I stretch | Iodo group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Electron Ionization Mass Spectrum (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 234 | 100 | [M]⁺ (Molecular ion) |
| 107 | 55 | [M - I]⁺ |
| 92 | 40 | [M - I - CH₃]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
| 63 | 35 | [C₅H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.
¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz or 125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol: A small drop of neat this compound is placed directly onto the diamond or germanium crystal of an ATR accessory. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16 or 32 scans is common. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone.
Mass Spectrometry
Electron Ionization (EI)-GC-MS Protocol: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities. The separated compound then enters the ion source of the mass spectrometer, which is operated in electron ionization (EI) mode, typically at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.
Visualization of Spectroscopic Analysis
The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow of this compound structural analysis.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodoanisole. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and functional materials. The methodologies outlined are based on established literature protocols and are intended to serve as a valuable resource for optimizing this transformation.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] this compound is a versatile substrate for this reaction due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.[2] The presence of the methoxy group renders the aromatic ring electron-rich, which can influence the reaction kinetics and the properties of the resulting products.[2] This document details the reaction mechanism, provides a summary of reaction conditions, and offers a step-by-step experimental protocol.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:[3]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex.[3]
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[3]
Data Presentation: Reaction Parameters and Yields
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of haloanisoles, including this compound, with different arylboronic acids. This data is intended to provide a starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd-bidentate complex III | - | K-tert-butoxide | DMF | N/A | Good | [4] |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | - | K₂CO₃ | DMF | N/A | N/A | [2] |
| 4-Iodoanisole | Phenylboronic acid | PdCl₂[Ph₂-P(CH₂)₄SO₃K]₂ | - | Na₂CO₃ | Toluene/Ethanol/Water | 78 | N/A | [5] |
| Aryl Iodide | Arylboronic acid | Pd₂(dba)₃ (0.05 eq) | JohnPhos (0.2 eq) | Cs₂CO₃ | THF/Water | 40 | 90 | [6] |
| Iodo Compound | Boronic ester | Pd₂(dba)₃ (0.015 mmol) | XPhos (0.031 mmol) | K₃PO₄ | Dioxane/Water | 120 (µW) | N/A | [7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and desired outcomes.[8][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; typically 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel suitable for microwave heating
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe. Following this, add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Alternatively, use a microwave reactor set to the appropriate temperature and time parameters.
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer two to three times with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the conceptual workflow of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formation of 3-Methoxyphenylmagnesium Iodide from 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-methoxyphenylmagnesium iodide, a crucial Grignard reagent in organic synthesis, particularly for the introduction of the 3-methoxyphenyl moiety in the development of novel pharmaceutical compounds.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in the formation of carbon-carbon bonds. The synthesis of 3-methoxyphenylmagnesium iodide from 3-iodoanisole is a key step in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Due to the high reactivity of aryl iodides, this reaction is generally efficient but requires strict adherence to anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.
The primary challenge in Grignard reagent formation is the passivation of the magnesium metal surface by a layer of magnesium oxide. Activation of the magnesium is therefore a critical step to ensure successful initiation and completion of the reaction. Common side reactions include the Wurtz coupling of the aryl halide with the formed Grignard reagent, leading to the formation of a biaryl impurity.
Reaction Principle and Stoichiometry
The formation of 3-methoxyphenylmagnesium iodide involves the oxidative addition of magnesium metal to the carbon-iodine bond of this compound. Ethereal solvents such as anhydrous diethyl ether or tetrahydrofuran (THF) are essential to stabilize the Grignard reagent by coordination.
Reaction: CH₃OC₆H₄I + Mg → CH₃OC₆H₄MgI
Stoichiometry: A slight excess of magnesium is typically used to ensure complete conversion of the aryl iodide and to compensate for any passivated metal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the formation of 3-methoxyphenylmagnesium iodide.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting aryl halide. |
| Magnesium Turnings | 1.1 - 1.5 equivalents | Slight excess is recommended. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | ~3-5 mL per mmol of this compound | Anhydrous diethyl ether can also be used. |
| Reaction Conditions | ||
| Temperature | Room temperature to gentle reflux (~66°C for THF) | The reaction is exothermic and may initiate at room temperature, proceeding to reflux. |
| Reaction Time | 1 - 3 hours | Monitor for the disappearance of magnesium turnings. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric moisture and oxygen. |
| Yield | ||
| Expected Yield | ~65-85% | Based on similar reactions and the high reactivity of aryl iodides. A yield of 67% has been reported in the context of a subsequent reaction[1]. |
Experimental Protocols
4.1. Materials and Reagents
-
This compound (liquid)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
-
Organic extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
4.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Glassware dried in an oven at >120°C overnight and cooled under an inert atmosphere.
4.3. Detailed Experimental Procedure
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Flush the entire system with a slow stream of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation of Grignard Formation: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension.
-
Monitoring Initiation: The reaction is typically initiated by gentle warming or sonication. Signs of initiation include the disappearance of the iodine color (if not already gone), the appearance of turbidity, and a gentle reflux of the solvent.
-
Completion of the Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium has been consumed.
-
Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a protic acid (e.g., benzoic acid) using an indicator such as 1,10-phenanthroline.
Visualizations
Signaling Pathway: Grignard Reagent Formation
Caption: Formation of 3-Methoxyphenylmagnesium Iodide.
Experimental Workflow
Caption: Experimental workflow for Grignard reagent synthesis.
Troubleshooting and Safety Precautions
-
Failure to Initiate: This is often due to wet glassware or solvents, or a passivated magnesium surface. Ensure all components are scrupulously dry. If initiation is difficult, try adding a few drops of 1,2-dibromoethane.
-
Low Yield: Can be caused by the presence of moisture or oxygen, or by the Wurtz coupling side reaction. Maintaining a dilute solution of the aryl halide during addition can minimize the coupling reaction.
-
Safety: Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere. Anhydrous ethers are flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching of the reaction is exothermic and should be performed with caution in an ice bath.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for several widely used palladium-catalyzed cross-coupling reactions utilizing 3-iodoanisole as a key building block. The formation of carbon-carbon and carbon-heteroatom bonds through these methods is fundamental to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound is a versatile substrate due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts, often under mild reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organoboron reagent with an organohalide. This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | N/A |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 | N/A |
| 3 | 3-Furanylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | DMF | 80 | 8 | 88 | N/A |
| 4 | Pinacol vinyl boronate | Pd(PPh₃)₄ (5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75-87 | [1] |
| 5 | Phenylboronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | Not specified | Quant. | [2] |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-Methoxybiphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methoxybiphenyl.
Visualization: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.[4]
Data Presentation: Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 24 | 85 | N/A |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | NaOAc | NMP | 120 | 12 | 90 | N/A |
| 3 | Ethyl (E)-3-(4-methoxyphenyl)but-2-enoate | Not specified | Not specified | Not specified | Not specified | Not specified | 35 | [4][5] |
| 4 | Ethyl (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoate | Not specified | Not specified | Not specified | Not specified | Not specified | 76 | [4] |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Experimental Protocol: Synthesis of 3-Methoxy-trans-stilbene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 234 mg) and palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add DMF (5 mL), styrene (1.2 mmol, 138 µL), and triethylamine (1.5 mmol, 209 µL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3-methoxy-trans-stilbene.
Visualization: Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] It typically employs a dual catalytic system of a palladium complex and a copper(I) salt.[6]
Data Presentation: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/THF | RT | 2-4 | High | [7] | |
| 2 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 1.5 | High | [8] | |
| 3 | Phenylacetylene | PdCl₂ (5 ppm) / L₂ (1) | - | K₂CO₃ | EtOH | 90 | 48 | Good | [9] |
| 4 | Ethynylcyclohexene | Various polymer-bound Pd | - | NaOH | Methanol | 100 | <0.15 (flow) | Variable | [10] |
Note: RT = Room Temperature. Yields are representative.
Experimental Protocol: Synthesis of 1-Methoxy-3-(phenylethynyl)benzene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Two-neck round-bottom flask
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
Procedure: [7]
-
Dry a 25 mL two-neck round-bottom flask containing a magnetic stir bar under vacuum with a heat gun and allow it to cool to room temperature under an inert gas stream.[7]
-
To the flask, add this compound (1.0 mmol, 234 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).[7]
-
Cap the flask with septa and add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir for 5 minutes.[7]
-
Slowly add phenylacetylene (1.2 mmol, 132 µL) to the stirring mixture via syringe.[7]
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours.[7]
-
Once complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.[7]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling
Caption: Dual catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 18 | High | [12] |
| 2 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (1.5) | K₃PO₄ | Dioxane | 100 | 24 | High | [13] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 16 | 93 | N/A |
| 4 | Benzamide | Pd₂(dba)₃ | XantPhos | DBU | Toluene/MeCN | 140 (flow) | 1 | Good | [12][14] |
Note: dba = dibenzylideneacetone. Yields are representative.
Experimental Protocol: Synthesis of 3-Methoxy-N-phenylaniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to a Schlenk tube.
-
Add a magnetic stir bar.
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 234 mg) and aniline (1.2 mmol, 110 µL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide.[15] It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback.[16]
Data Presentation: Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 16 | High | General Protocol |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1) | P(furyl)₃ (4) | - | THF | 50 | 12 | 88 | General Protocol |
| 3 | (Tributylstannyl)thiophene | Pd(OAc)₂ (2) | - | LiCl | DMF | 80 | 24 | 91 | General Protocol |
| 4 | Tributylstannyl bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 100 | 12 | Not specified |
Note: Yields are representative and based on general Stille coupling protocols, not necessarily with this compound specifically.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (if required, e.g., P(o-tol)₃)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (1-2 mol%) and ligand (if applicable).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene, to make a ~0.1 M solution).
-
Add this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the crude product by flash column chromatography. Due to the toxicity of tin byproducts, special care should be taken during purification. A potassium fluoride workup can aid in the removal of tin salts.
Visualization: Stille Coupling
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for the Heck Reaction of 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for 3-iodoanisole, a versatile building block in organic synthesis. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This document outlines various catalytic systems, reaction parameters, and detailed experimental protocols to facilitate the synthesis of substituted alkenes derived from this compound, which are valuable intermediates in pharmaceutical and materials science research.
Overview of Heck Reaction Conditions for this compound
The successful execution of a Heck reaction is dependent on the careful selection of several key components: the palladium source, ligand, base, and solvent, as well as the reaction temperature. For this compound, a variety of conditions have been demonstrated to be effective, catering to different substrate combinations and desired outcomes.
Catalytic Systems
The choice of the palladium catalyst and associated ligand is crucial for achieving high yields and selectivity. While traditional systems often employ phosphine ligands, significant advancements have led to the development of phosphine-free and ligandless protocols.
-
Palladium Sources: Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] Pd(OAc)₂ is often preferred due to its stability and efficiency.[2]
-
Ligands: Triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-tol)₃) are frequently used monodentate phosphine ligands.[3] The choice of ligand can influence the reaction rate and selectivity. In some cases, phosphine-free catalytic systems, such as those employing N-heterocyclic carbenes (NHCs) or palladacycles, have shown high activity.[1][4] Ligandless conditions, often in the presence of phase-transfer catalysts like tetrabutylammonium chloride (TBAC), have also been successfully applied, offering a more cost-effective and simplified approach.[5]
Reaction Parameters
The base, solvent, and temperature play a synergistic role in the catalytic cycle of the Heck reaction.
-
Bases: A base is required to neutralize the hydriodic acid (HI) generated during the reaction.[2] Common choices include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1]
-
Solvents: Polar aprotic solvents are generally favored for the Heck reaction. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently employed.[1] The choice of solvent can impact the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 °C to 125 °C, to ensure a reasonable reaction rate.[1] Microwave irradiation has emerged as a valuable technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.[5][6]
Data Presentation: Heck Reaction Conditions and Yields
The following tables summarize quantitative data for the Heck reaction of this compound and related aryl iodides with various acrylates and styrenes, providing a comparative overview of different reaction conditions.
Table 1: Heck Reaction of this compound with Acrylates
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | PdCl₂ (0.2) | dppc⁺PF₆⁻ (0.2) | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 99 | [7] |
Table 2: Heck Reaction of 4-Iodoanisole with Acrylates and Styrenes
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Pd NPs/CS-PPh₂ | - | Et₃N | DMF | 100 | - | >95 | [8] |
| Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 8-12 | - | [3] |
Table 3: Heck Reaction of Iodobenzene with Acrylates and Styrenes (for comparison)
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl acrylate | Supported Pd | None | Et₃N / Na₂CO₃ | NMP | - | - | - | [9] |
| Ethyl acrylate | bioPd | - | Et₃N | DMF | 100 | 4 | - | |
| Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | K₂CO₃ | Water | 100 | 6 | 96 | [10] |
Experimental Protocols
The following are detailed methodologies for key Heck reactions involving iodoanisole derivatives.
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
This protocol is adapted from a general procedure for the Heck coupling of aryl iodides with acrylates in an ionic liquid.[7]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)cobaltocene hexafluorophosphate (dppc⁺PF₆⁻)
-
Triethylamine (Et₃N)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine this compound (1.0 equiv), n-butyl acrylate (1.1 equiv), PdCl₂ (0.2 mol%), and dppc⁺PF₆⁻ (0.2 mol%).
-
Add [bmim][PF₆] (as solvent) and triethylamine (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring for 1.5 hours.
-
After cooling to room temperature, extract the product with diethyl ether.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Selective Heck Coupling of 4-Iodoanisole with Styrene
This protocol is designed for high selectivity towards the trans-stilbene product.[3]
Materials:
-
4-Iodoanisole
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Degassed N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a sealed tube under an argon atmosphere, add Pd(OAc)₂ (1 mol%) and P(o-tol)₃ (2 mol%).
-
Add degassed DMF, followed by 4-iodoanisole (1.0 equiv), styrene (1.5 equiv), and triethylamine (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Ligand-Free Heck Reaction
This general protocol can be adapted for the reaction of this compound with various olefins under microwave irradiation.[5]
Materials:
-
This compound
-
Olefin (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 equiv), the olefin (1.2-1.5 equiv), Pd(OAc)₂ (e.g., 1-3 mol%), and K₂CO₃ (2.0 equiv).
-
Add DMF as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and work up as described in the previous protocols.
Visualizations
General Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Sonogashira Coupling of 3-Iodoanisole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction is prized for its mild conditions, broad functional group tolerance, and high efficiency.[1][2]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-iodoanisole with a variety of terminal alkynes. Aryl iodides, such as this compound, are highly reactive substrates in this transformation, often enabling the reaction to proceed efficiently at room temperature.[1]
Reaction Principle
The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt activates the terminal alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the diorganopalladium(II) complex to yield the desired coupled product and regenerate the active Pd(0) catalyst.[1]
Reaction Scheme
Caption: General reaction scheme for the Sonogashira coupling of this compound.
Data Presentation: Reaction Parameters for the Coupling of this compound with Various Alkynes
The following table summarizes typical reaction conditions and outcomes for the Sonogashira coupling of this compound with representative terminal alkynes. These parameters can serve as a starting point for reaction optimization.
| Alkyne Substrate | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | RT | 2-4 | ~98 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Triethylamine | Triethylamine | RT | 1 | ~99 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (0.5) | - | Triethylamine | Ionic Liquid | 55 | 3 | ~85 |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | RT | 1.5 | Good |
Note: "RT" denotes room temperature (typically 20-25 °C). Yields are based on isolated product and may vary depending on specific reaction scale and purification methods.
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and undesired side reactions such as the Glaser coupling of the alkyne.[2]
-
Anhydrous solvents and reagents are recommended for optimal results.
-
Reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1 mmol scale.[1]
Materials:
-
This compound (234 mg, 1.0 mmol)
-
Phenylacetylene (132 µL, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI, 7.6 mg, 0.04 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Anhydrous triethylamine (NEt₃, 5 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite or silica gel
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a 25 mL two-neck round-bottom flask.
-
Thoroughly dry the flask with a heat gun under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Cap the flask with septa and add anhydrous THF and anhydrous triethylamine via syringe.
-
Stir the mixture for 5 minutes to dissolve the solids.
-
Slowly add phenylacetylene to the stirring mixture via syringe. A color change and/or the formation of a precipitate (triethylammonium iodide) may be observed.[1]
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the eluent). The reaction is typically complete within 2-4 hours when the this compound spot is no longer visible.[1]
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Filter the mixture through a small plug of Celite or silica gel to remove insoluble salts, washing the plug with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, followed by brine (1 x 20 mL).[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(phenylethynyl)anisole.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
While the copper co-catalyst generally increases the reaction rate, its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[2] Copper-free conditions have been developed to mitigate this issue.
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
Reaction Setup:
-
Follow the same procedure for drying the glassware and establishing an inert atmosphere as in Protocol 1.
-
-
Reagent Addition:
-
To the reaction flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Add the terminal alkyne via syringe.
-
-
Reaction and Work-up:
-
Stir the reaction at the desired temperature (which may range from room temperature to elevated temperatures depending on the specific substrates and catalyst system) and monitor by TLC.
-
The work-up procedure is similar to that described in Protocol 1, with adjustments made based on the solvent and base used.
-
Mandatory Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Applications in Drug Development
The Sonogashira coupling is a cornerstone reaction in medicinal chemistry and drug development.[2] The ability to readily form C(sp²)-C(sp) bonds allows for the synthesis of a wide array of molecular scaffolds containing the alkyne moiety. These alkynes can be key structural elements in biologically active molecules or serve as versatile intermediates for further functionalization. For instance, the resulting aryl alkynes can be hydrogenated to form either cis- or trans-alkenes, or the corresponding alkanes, providing access to a diverse range of molecular shapes and functionalities. This versatility makes the Sonogashira coupling an invaluable tool for lead optimization and the synthesis of complex drug candidates.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation allows for the coupling of aryl halides or pseudohalides with a diverse range of primary and secondary amines, providing access to a vast array of arylamines. These structural motifs are of paramount importance in the pharmaceutical, agrochemical, and materials science industries.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination using 3-iodoanisole as the aryl halide substrate. The electron-donating methoxy group at the meta-position of the iodoanisole influences its reactivity, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes will serve as a comprehensive guide for researchers employing this versatile reaction.
Catalytic Cycle and Key Parameters
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the following parameters:
-
Palladium Precatalyst: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts which offer enhanced stability and reactivity.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. Common examples include bidentate ligands like BINAP and DPPF, as well as monodentate biarylphosphine ligands such as XPhos and RuPhos.
-
Base: A non-nucleophilic base is required to deprotonate the amine. The choice of base is critical and depends on the pKa of the amine and the sensitivity of functional groups in the substrates. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amine coupling partners.
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd₂(dba)₃ | 1b | NaOtBu | Dioxane/t-BuOH | RT | 24 | 78 |
| Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95* |
| Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 24 | 99** |
| Hexylamine | Pd₂(dba)₃ | 2 | NaOtBu | Dioxane/t-BuOH | 120 | 24 | 79*** |
Note: Yield reported for the analogous reaction with 4-iodoanisole. Similar yields are expected for this compound under optimized conditions. \*Note: Yield reported for the solvent-free amination of the analogous 4-bromoanisole with morpholine using Pd(OAc)₂/RuPhos. High yields are anticipated for this compound. ***Note: Yield reported for the reaction of 2-iodo-p-xylene with n-hexylamine. This serves as a representative example for a primary alkylamine.
Experimental Protocols
Safety Precautions: The following procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are often air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Benzylamine)
This protocol is adapted from a reported procedure for the amination of this compound.
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand 1b (a biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Dioxane
-
Anhydrous tert-Butanol (t-BuOH)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and ligand 1b (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add a solution of this compound (1.0 mmol) in a 2:1 mixture of anhydrous dioxane and tert-butanol. Finally, add benzylamine (1.4 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-methoxyphenyl)benzylamine.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general procedure that can be adapted for the amination of this compound with secondary amines.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Solvent and Reagent Addition: Add anhydrous toluene to the Schlenk tube. Then, add this compound (1.0 equiv) and morpholine (1.2 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain 4-(3-methoxyphenyl)morpholine.
Mandatory Visualization
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The Strategic Role of 3-Iodoanisole in the Synthesis of Pharmaceutical Intermediates
Application Note:
3-Iodoanisole is a highly versatile and valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its utility stems from the presence of an iodine atom and a methoxy group on a benzene ring. This specific arrangement provides a reactive site for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex drug molecules.[1][2] The carbon-iodine bond is particularly reactive, readily participating in various palladium-catalyzed cross-coupling reactions.[1][3] This reactivity often allows for milder reaction conditions compared to other aryl halides, which is a significant advantage in the multi-step synthesis of sensitive pharmaceutical compounds.[4] The methoxy group, being an electron-donating group, influences the electronic properties of the aromatic ring, which can in turn affect the kinetics of reactions and the biological activity of the final product.[3] Consequently, this compound is a key intermediate in the construction of a diverse array of molecular scaffolds found in modern pharmaceuticals.[1][5]
Key Cross-Coupling Reactions and Protocols
The primary application of this compound in pharmaceutical synthesis is as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in medicinal chemistry for constructing the complex molecular frameworks of many drugs.[1][2]
Sonogashira Coupling
Application Note:
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is indispensable for synthesizing complex molecules, including pharmaceuticals and natural products, as it proceeds under mild conditions and tolerates a wide variety of functional groups.[6][7] this compound is an excellent substrate for this transformation due to the high reactivity of the C-I bond, often enabling the reaction to proceed efficiently at room temperature.[6] The resulting aryl alkynes are important intermediates in the synthesis of various biologically active compounds.[7][8]
Data Presentation: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Value/Condition | Source(s) |
| Aryl Halide | This compound (1.0 mmol, 234 mg) | [6] |
| Terminal Alkyne | Phenylacetylene (1.2 mmol, 132 µL) | [6] |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%) | [6][9] |
| Copper Co-catalyst | CuI (0.04 mmol, 7.6 mg, 1-4 mol%) | [6][9] |
| Base | Triethylamine (Et₃N) | [3][6] |
| Solvent | Anhydrous THF / Anhydrous Triethylamine (5 mL / 5 mL) | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 2-4 hours (monitored by TLC) | [6] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: A 25 mL two-neck round-bottom flask containing a magnetic stir bar is thoroughly dried with a heat gun under vacuum and allowed to cool to room temperature under a stream of nitrogen or argon. A positive pressure of inert gas is maintained throughout the reaction.[6]
-
Reagent Addition: To the flask, add this compound (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).[6]
-
Solvent and Base Addition: The flask is capped with septa, and anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (5 mL) are added via syringe. The mixture is stirred for 5 minutes to dissolve the solids.[6]
-
Alkyne Addition: Phenylacetylene (132 µL, 1.2 mmol) is added slowly to the stirring mixture via syringe.[6]
-
Reaction Monitoring: The reaction is stirred at room temperature and its progress is monitored by Thin-Layer Chromatography (TLC), using 10% ethyl acetate in hexane as the eluent, until the this compound starting material is consumed (typically 2-4 hours).[6]
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a plug of Celite or silica gel to remove insoluble salts. The filtrate is transferred to a separatory funnel, washed twice with saturated aqueous NH₄Cl (20 mL) and once with brine (20 mL). The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 1-methoxy-3-(phenylethynyl)benzene.[6]
-
Characterization: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Visualizations:
Caption: Dual catalytic cycle of the Sonogashira reaction.[6]
Caption: Step-by-step workflow for the Sonogashira coupling experiment.[6]
Suzuki-Miyaura Coupling
Application Note:
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound like a boronic acid.[3][10] This reaction is of paramount importance in the pharmaceutical industry for synthesizing biaryl and heteroaryl scaffolds, which are common motifs in many drugs, particularly kinase inhibitors.[11] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[11][12] this compound serves as an effective coupling partner, leading to the formation of methoxy-substituted biaryl compounds.[13]
Data Presentation: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Condition | Source(s) |
| Aryl Halide | 4-Iodoanisole (1.0 mmol, 234 mg) * | [3] |
| Boronic Acid | Phenylboronic acid (1.5 mmol, 183 mg) | [3] |
| Palladium Catalyst | Palladium on carbon (Pd/C, 10 wt. %, 15 mg, 1.4 mol%) | [3] |
| Base | Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg) | [3] |
| Solvent | Dimethylformamide (DMF, 8 mL) | [3] |
| Temperature | 100 °C | [14] |
| Reaction Time | Not specified, monitor by TLC/LC-MS | [11] |
| Note: A protocol for 4-iodoanisole is provided as a representative example for iodoanisoles. |
Experimental Protocol: Suzuki-Miyaura Coupling of Iodoanisole with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (15 mg).[3]
-
Solvent Addition: Add dimethylformamide (DMF, 8 mL) to the flask.[3]
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath preheated to 100 °C. Stir the reaction mixture vigorously.[3][14]
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.[11][14]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[14]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired methoxybiphenyl product.[14]
Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[14]
Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][15] This reaction has transformed the synthesis of arylamines, which are prevalent structures in a vast number of pharmaceuticals.[4][16] It offers a significant advantage over traditional methods by providing a general and efficient route to N-aryl amines under relatively mild conditions.[15] 4-Iodoanisole is an attractive substrate due to the weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle, often allowing for lower catalyst loadings and milder conditions.[4][17]
Data Presentation: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value/Condition | Source(s) |
| Aryl Halide | 4-Iodoanisole (1.0 equiv) * | [4] |
| Amine | Aniline (Primary Amine) | [4] |
| Palladium Pre-catalyst | Pd(OAc)₂ (1-2 mol%) | [4] |
| Ligand | XPhos (2-4 mol%) | [4] |
| Base | Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) | [4] |
| Solvent | Toluene or 1,4-Dioxane | [4] |
| Temperature | Elevated, e.g., 100 °C | [18] |
| Atmosphere | Inert (Argon or Nitrogen) | [4] |
| Note: A protocol for 4-iodoanisole is provided as a representative example for iodoanisoles. |
Experimental Protocol: Buchwald-Hartwig Amination of Iodoanisole with Aniline
-
Reaction Setup: An oven-dried Schlenk tube is charged with palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).[4]
-
Reagent Addition: Add the iodoanisole (1.0 equivalent), the amine (e.g., aniline, 1.2 equivalents), and the solvent (e.g., toluene).[4]
-
Reaction Execution: The Schlenk tube is sealed, and the mixture is heated in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.[18]
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired N-arylated amine.[4]
Visualization:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[4]
Heck Reaction
Application Note:
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like this compound) and an alkene.[19][20][21] It is a cornerstone of modern organic synthesis and is widely used in the production of fine chemicals and pharmaceutical intermediates, such as substituted styrenes and polyolefins.[10][19] The reaction's ability to form substituted alkenes makes it a valuable tool for modifying molecular scaffolds and introducing structural diversity in drug discovery programs.[20][22]
Data Presentation: Typical Reaction Parameters for Heck Reaction
| Parameter | Value/Condition | Source(s) |
| Aryl Halide | Iodoanisole (1.0 equiv) | [3] |
| Alkenes | e.g., Methyl Acrylate | |
| Palladium Catalyst | Pd(OAc)₂ (4 mol%) | |
| Ligand | Triphenylphosphine (PPh₃, 5 mol%) | [3] |
| Base | Triethylamine (Et₃N, 1.5 equiv) | [3] |
| Solvent | EtOH | [20] |
| Heating | Microwave Irradiation (120 W, 150 °C) | [3] |
| Reaction Time | 40 minutes | [3] |
Experimental Protocol: Heck Reaction of Iodoanisole with an Alkene
-
Reaction Setup: In a microwave vial, combine iodoanisole (1.0 equiv), the alkene (1.5 equiv), palladium(II) acetate (4 mol%), and triphenylphosphine (5 mol%).[3]
-
Base and Solvent Addition: Add triethylamine (1.5 equiv) as the base and a suitable solvent like ethanol.[3][20]
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture (e.g., 120 W) at a set temperature (e.g., 150 °C) for a specified time (e.g., 40 minutes).[3]
-
Work-up: After the reaction, cool the mixture and isolate the product using standard extraction procedures (e.g., dilution with water, extraction with an organic solvent, washing, and drying).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired substituted alkene.
Visualization:
Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 766-85-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. orbit.dtu.dk [orbit.dtu.dk]
- 17. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 20. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Biaryl Compounds Using 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is a cornerstone of modern organic chemistry. 3-Iodoanisole is a versatile and readily available building block for the construction of biaryl and other complex aromatic systems. Its iodo-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the methoxy group can influence the electronic properties and subsequent reactivity of the resulting biaryl product. These application notes provide detailed protocols for the synthesis of biaryl and related compounds utilizing this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
General Transformation
The core transformation involves the coupling of this compound with a suitable partner to form a new carbon-carbon or carbon-heteroatom bond, leading to the desired biaryl or related compound.
Application Notes and Protocols for Ullmann Condensation with 3-Iodoanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the Ullmann condensation reaction using 3-iodoanisole as a substrate. The Ullmann condensation is a versatile copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are prevalent in many biologically active molecules and pharmaceuticals.[1][2][3] The protocols outlined below describe the coupling of this compound with a representative amine (aniline) and a representative phenol, employing modern ligand-accelerated conditions that offer milder reaction parameters compared to traditional methods.[4][5][6]
Key Reaction Principles
The modern Ullmann condensation typically involves a copper(I) catalyst in the presence of a ligand, a base, and a suitable solvent.[1] The ligand, often a bidentate species like an amino acid or a diamine, accelerates the reaction by stabilizing the copper catalyst and facilitating the catalytic cycle.[4][6] The choice of base and solvent is crucial for the reaction's success, with common options including inorganic bases like cesium carbonate or potassium carbonate, and polar aprotic solvents such as dioxane or dimethylformamide (DMF).[1][4] Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[1]
Experimental Protocols
Two representative protocols for the Ullmann condensation of this compound are provided below: one for N-arylation (coupling with an amine) and one for O-arylation (coupling with a phenol).
Protocol 1: N-Arylation of Aniline with this compound
This protocol describes the synthesis of 3-methoxydiphenylamine.
Reaction Scheme:
This compound + Aniline --(CuI, Ligand, Base)--> 3-Methoxydiphenylamine
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add copper(I) iodide (CuI, specify mg, mmol, mol%), 1,10-phenanthroline (specify mg, mmol, mol%), and cesium carbonate (Cs₂CO₃, specify g, mmol, equivalents).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (specify g, mmol, equivalents) and aniline (specify g, mmol, equivalents) via syringe, followed by anhydrous toluene (specify mL).
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring for the indicated time (e.g., 24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-methoxydiphenylamine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: O-Arylation of Phenol with this compound
This protocol is adapted from the N,N-dimethylglycine-promoted synthesis of diaryl ethers and describes the synthesis of 3-methoxyphenoxybenzene.[4][5]
Reaction Scheme:
This compound + Phenol --(CuI, N,N-dimethylglycine, Base)--> 3-Methoxyphenoxybenzene
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine copper(I) iodide (CuI, 0.02 mmol, 2 mol%), N,N-dimethylglycine (0.15 mmol, 15 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) and phenol (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,4-dioxane (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield the desired 3-methoxyphenoxybenzene.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Data Presentation
Table 1: Reaction Parameters for N-Arylation of Aniline with this compound
| Parameter | Value |
| This compound | 1.0 mmol |
| Aniline | 1.2 mmol |
| Copper(I) iodide (CuI) | 5 mol% |
| 1,10-Phenanthroline | 10 mol% |
| Cesium carbonate (Cs₂CO₃) | 2.0 equiv |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 24 h |
| Representative Yield | 75-90% |
Table 2: Reaction Parameters for O-Arylation of Phenol with this compound [4][5]
| Parameter | Value |
| This compound | 1.0 mmol |
| Phenol | 1.2 mmol |
| Copper(I) iodide (CuI) | 2 mol% |
| N,N-Dimethylglycine | 15 mol% |
| Cesium carbonate (Cs₂CO₃) | 2.0 equiv |
| Solvent | 1,4-Dioxane |
| Temperature | 90 °C |
| Reaction Time | 24-48 h |
| Representative Yield | 80-95% |
Visualizations
Experimental Workflow for Ullmann Condensation
Caption: General experimental workflow for the Ullmann condensation of this compound.
Catalytic Cycle of the Ullmann Condensation
Caption: Simplified catalytic cycle for the Ullmann condensation reaction.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodoanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 3-iodoanisole for improved yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of this compound, offering systematic steps to diagnose and resolve them.
Question: My Suzuki coupling reaction with this compound is resulting in a low yield. How can I troubleshoot this?
Answer:
A low yield in the Suzuki coupling of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Step 1: Analyze the Crude Reaction Mixture Before altering reaction parameters, it is crucial to understand the composition of your crude reaction mixture.[1] Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the presence of unreacted starting materials and byproducts.[1]
Step 2: Identify Common Side Products and Their Causes The presence of specific byproducts can indicate the root cause of the low yield:
-
Anisole (Dehalogenation Product): The formation of anisole suggests a dehalogenation side reaction.[1][2] This can be promoted by certain bases, solvents, or the palladium catalyst in the presence of a hydrogen source.[2][3] To mitigate this, consider screening different bases and ensure the reaction is conducted under a strictly inert atmosphere.[1][2]
-
Homocoupling Products: The formation of biaryls from the coupling of two identical boronic acid molecules is a common side reaction.[4] This can be due to slow transmetalation or catalyst decomposition.[5] Screening different ligands to accelerate transmetalation or using a more stable catalyst may be beneficial.[5]
-
Protodeboronation Product (Phenol): The presence of phenol indicates the instability of the boronic acid, which can be cleaved to produce the corresponding arene.[1] Using fresh, high-purity boronic acid or more stable boronic esters (e.g., pinacol esters) can help prevent this.[1][6]
Step 3: Evaluate and Optimize Reaction Parameters
If the analysis of the crude mixture does not point to a specific side reaction, consider the following factors:
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, leading to reduced activity.[1] This can be caused by impurities or non-optimal reaction conditions.[1] Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) and adequate stirring to prevent catalyst aggregation.[6]
-
Reagent Quality: The purity of all reagents is critical. This compound can degrade over time, indicated by a brown or purple discoloration due to the liberation of elemental iodine.[2] Degraded starting material can poison the catalyst.[2] Purification by washing with sodium thiosulfate or sodium sulfite may be necessary.[2] Boronic acids are also susceptible to degradation.[6]
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] It is essential to thoroughly degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[6]
-
Temperature: While many Suzuki couplings require heating, excessive temperatures can accelerate catalyst decomposition and side reactions.[6][7] If the reaction is sluggish, a cautious increase in temperature may improve the rate.[6][8]
-
Base Selection: The base plays a crucial role in activating the organoboron species for transmetalation.[9][10] The strength and choice of base can significantly impact the reaction. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][3] The optimal base often needs to be determined empirically.
-
Solvent Choice: The solvent can influence the reaction rate and yield. Solvent systems like DMF/water or dioxane/water are commonly used.[1][5] Anhydrous solvents may be necessary in some cases to prevent protodeboronation.[5]
Below is a logical workflow for troubleshooting low yields:
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
The base is essential for the activation of the organoboron species, which facilitates the transmetalation step in the catalytic cycle.[9][10][11] It is believed to have multiple roles, including the formation of a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻) and accelerating the reductive elimination step.[9][11]
Q2: Which palladium catalyst and ligand should I choose for the coupling of this compound?
The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical.[1] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, often promote the oxidative addition and reductive elimination steps and can be beneficial for electron-rich aryl halides like this compound.[1] While triphenylphosphine (PPh₃) is a classic ligand, more advanced ligands often provide better results.[1] N-heterocyclic carbenes (NHCs) are another effective class of ligands.[1]
Q3: How can I prevent the degradation of this compound?
To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, amber-colored container, preferably under an inert atmosphere.[2] For long-term storage, refrigeration is recommended.[2] Exposure to light, heat, and air should be minimized during handling.[2]
Q4: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted organic synthesis can be an effective technique for improving yields and reducing reaction times in Suzuki coupling reactions, including those with iodoanisole derivatives.[12] It allows for precise temperature and pressure control.[13]
Data Presentation
The following table summarizes yields for Suzuki coupling reactions of iodoanisole and related compounds under various conditions, as reported in the literature.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | - | K₂CO₃ | DMF | Reflux | 89.4 | [1] |
| 4-Iodoanisole | 2-Methylphenylboronic acid | - | - | - | Acetone/Water | - | - | [14] |
| Iodobenzene | Phenylboronic acid | Pd-IPG (0.3 mol%) | - | NaOH | Ethanol/Water | 60 | >99 | [15] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/Water | 120 (MW) | 75 | [12] |
| 3-Chloroanisole | 2,6-Dimethylphenylboronic acid | P2 (precatalyst) | XPhos | K₃PO₄ | Dioxane/Water | 25 | Good Conversion | [16] |
Experimental Protocols
General Experimental Protocol for Suzuki Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or vinyl boronic acid or boronic ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF, with or without water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid or ester, the base, the palladium catalyst, and the ligand (if separate).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by performing several vacuum-argon cycles.[13]
-
Solvent Addition: Add the degassed solvent via syringe under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C) with vigorous stirring.[17][18] The reaction progress can be monitored by TLC or LC-MS.[5]
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired product.[1][5]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Technical Support Center: 3-Iodoanisole Cross-Coupling Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homo-coupling during cross-coupling reactions with 3-iodoanisole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and data to facilitate successful and high-yield cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound reactions, and why is it a problem?
A1: Homo-coupling is an undesired side reaction where two molecules of this compound couple to form 3,3'-dimethoxybiphenyl. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to similar physical properties to the target molecule.
Q2: What are the primary causes of this compound homo-coupling in palladium-catalyzed cross-coupling reactions?
A2: The main causes of homo-coupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homo-coupling of the organometallic coupling partner or oxidize the active Pd(0) catalyst to Pd(II), which can facilitate homo-coupling.[1][2][3][4]
-
Catalyst Choice and State: The use of Pd(II) precatalysts can sometimes lead to homo-coupling before the active Pd(0) species is generated.[3][5] The choice of ligand is also critical; less bulky or electron-poor ligands may not sufficiently stabilize the palladium catalyst, leading to side reactions.[1][6]
-
Reaction Conditions: Suboptimal conditions such as high temperatures, inappropriate choice of base or solvent, and high catalyst loading can favor the homo-coupling pathway.[1][7][8]
Q3: How can I minimize homo-coupling in a Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize homo-coupling in Suzuki reactions, consider the following strategies:
-
Rigorous Inert Atmosphere: Ensure all solvents and reagents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6][7] These ligands promote the desired cross-coupling pathway.
-
Base Selection: The choice of base can be critical. Weaker bases like K₂CO₃ or stronger, non-coordinating bases like Cs₂CO₃ or K₃PO₄ can be effective depending on the substrate.[6][7]
-
Temperature Control: Running the reaction at the lowest effective temperature can often suppress side reactions.[7]
Q4: I'm observing significant alkyne homo-coupling (Glaser coupling) in my Sonogashira reaction with this compound. What should I do?
A4: Alkyne homo-coupling is a common issue in Sonogashira reactions and is often promoted by the copper(I) co-catalyst.[5][7] To mitigate this:
-
Utilize Copper-Free Conditions: Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[7] This often requires a more active palladium catalyst system.
-
Control Reaction Temperature: High temperatures can promote homo-coupling.[7] Running the reaction at a lower temperature for a longer duration may be beneficial.
-
Choice of Base: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used in copper-free conditions.[1][7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, disfavoring the homo-coupling pathway.[3]
Q5: Can the purity of this compound affect the extent of homo-coupling?
A5: Yes, the purity of this compound is crucial. Degraded starting material containing impurities like elemental iodine can poison the palladium catalyst, leading to lower yields and potentially promoting side reactions.[8] It is recommended to use freshly purified this compound for best results.
Troubleshooting Guides
Issue 1: Significant Formation of 3,3'-dimethoxybiphenyl in a Suzuki Coupling Reaction
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere.[1][9][10] | Oxygen can promote the oxidative homo-coupling of the boronic acid partner and can lead to the formation of Pd(II) species that facilitate this side reaction.[2][4] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald-type ligands.[6][7] | These ligands stabilize the Pd(0) catalyst and promote the reductive elimination step of the cross-coupling cycle over side reactions.[6] |
| Suboptimal Base | Screen different bases. Consider switching from a weaker base (e.g., Na₂CO₃) to a stronger one (e.g., K₃PO₄, Cs₂CO₃) or vice versa.[6][7] | The base influences the rate of transmetalation and can affect catalyst stability. The optimal base is substrate-dependent. |
| High Reaction Temperature | Lower the reaction temperature and monitor for a longer reaction time. | Higher temperatures can sometimes favor undesired side reactions like homo-coupling over the desired cross-coupling.[7] |
Issue 2: Formation of Di-alkyne Byproduct in a Sonogashira Coupling Reaction
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Copper-Catalyzed Alkyne Dimerization | Switch to a "copper-free" Sonogashira protocol. If copper is necessary, use high-purity copper(I) iodide in minimal amounts.[1][7] | The copper(I) co-catalyst is a primary promoter of oxidative alkyne homo-coupling (Glaser coupling).[5] |
| Presence of Oxygen | Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[3] | Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[3] |
| Inappropriate Base | Use a bulky amine base like diisopropylethylamine (DIPEA). Ensure the amine is dry and pure.[1] | The choice of amine base can influence the reaction pathway and selectivity. |
| High Alkyne Concentration | Add the terminal alkyne to the reaction mixture slowly, for example, via a syringe pump.[3] | Maintaining a low concentration of the alkyne can kinetically disfavor the second-order homo-coupling reaction. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid with Minimized Homo-Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add degassed toluene and degassed water (e.g., 10:1 ratio).
-
In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
Reagents and Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon (repeat three times).
-
Add degassed THF and degassed DIPEA.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[1]
Visualizing the Troubleshooting Process
Caption: A workflow for troubleshooting homo-coupling in cross-coupling reactions.
Caption: Logical relationships between key strategies for preventing homo-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - Prove your humanity [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction with 3-Iodoanisole
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 3-iodoanisole in Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and solutions?
A1: Failure to initiate is a common issue. The primary causes are an inactive magnesium surface and the presence of moisture.[1][2]
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2][3]
-
Solution: Activate the magnesium. This can be done by mechanically crushing the turnings to expose a fresh surface or by chemical activation.[2][3][4] Common chemical activators include a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][5] The disappearance of iodine's purple color or the evolution of ethylene gas indicates successful activation.[1][2]
-
-
Presence of Moisture: Grignard reagents are highly sensitive to water.[2] Trace amounts in glassware, solvent, or on the magnesium surface can quench the reaction.
-
Reagent Purity: Ensure the this compound is pure and dry. Some commercial sources may contain stabilizers like copper that could interfere.[9]
Q2: The reaction starts but then stops, or my yield is very low. What could be the problem?
A2: Low yields can result from incomplete reaction, side reactions, or premature quenching of the Grignard reagent.
-
Wurtz Coupling: A major side reaction is the coupling of the newly formed Grignard reagent with unreacted this compound to form 3,3'-dimethoxybiphenyl.[1] This is favored by high local concentrations of the aryl halide and elevated temperatures.[1][4]
-
Incomplete Reaction: The reaction may halt if the magnesium surface becomes coated with byproducts or if the reaction time is insufficient.
-
Solution: Ensure vigorous stirring to keep the magnesium surface exposed. Allow sufficient reaction time until most or all of the magnesium has been consumed.[5]
-
-
Atmospheric Moisture: If the reaction setup is not properly sealed, moisture from the air can slowly quench the Grignard reagent.
-
Solution: Maintain a positive pressure of an inert gas (like Nitrogen or Argon) throughout the reaction and use drying tubes.[10]
-
Q3: The reaction mixture turned very dark or black. Is this normal?
A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent.[1] However, a very dark or black color may indicate decomposition or significant side reactions, potentially caused by overheating or impurities in the starting materials.[5] If yields are poor, this could be a contributing factor.
Q4: How can I confirm the formation and determine the concentration of my Grignard reagent?
A4: Before adding the electrophile, you can confirm the formation and determine the concentration of the Grignard reagent by titration. A common method involves titrating a sample of the Grignard solution against a solution of iodine in THF with LiCl until the brown color disappears.[11] This provides an accurate molarity, allowing for precise stoichiometric control in the subsequent reaction step.
Experimental Protocol and Data
General Protocol for 3-methoxy-phenylmagnesium iodide
This protocol is a representative procedure and may require optimization.
1. Preparation and Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel.[2]
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.[2]
2. Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) into the reaction flask.
-
Add a single crystal of iodine as an activator.[2]
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.[2]
3. Initiation and Reaction:
-
Add a small portion (~10%) of the this compound solution to the stirring magnesium suspension.[1]
-
The reaction may be initiated by gentle warming with a heat gun or the heat from your palm.[2][10] Look for signs of reaction such as bubbling from the magnesium surface and a change in color.[4]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[4]
-
After the addition is complete, continue to stir the mixture for 1-3 hours, or until the magnesium is consumed.[5]
4. Work-up:
-
Cool the reaction flask in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reagents | ||
| This compound | 1.0 eq | Ensure it is dry and pure. |
| Magnesium | 1.1 - 1.5 eq | Turnings are commonly used. Must be activated. |
| Solvent | Anhydrous Ether or THF | THF is often better for aryl halides.[8] |
| Conditions | ||
| Temperature | Reflux (35-66 °C) | Maintain gentle reflux. Avoid excessive heat.[2] |
| Reaction Time | 1 - 3 hours | Monitor for consumption of magnesium.[5] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent quenching by moisture.[5] |
Visual Guides
Experimental Workflow
Caption: Workflow for the preparation of 3-methoxyphenylmagnesium iodide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common Grignard reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. leah4sci.com [leah4sci.com]
- 9. This compound 99 766-85-8 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification of 3-Iodoanisole by Vacuum Distillation
Welcome to the technical support center for the purification of 3-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the vacuum distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound has a brown or purple tint. Can I still distill it directly?
A1: A brown or purple color indicates the presence of elemental iodine (I₂), which is a sign of degradation.[1] It is highly recommended to remove the free iodine before distillation. The presence of iodine can promote further decomposition at elevated temperatures during distillation. For purification, you can dissolve the discolored this compound in a suitable organic solvent like diethyl ether and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[1]
Q2: What are the primary causes of this compound degradation?
A2: The degradation of this compound is primarily caused by exposure to light and heat. The carbon-iodine bond is relatively weak and can break under these conditions, leading to the formation of free radicals and subsequent decomposition.[1]
Q3: How should I properly store this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark place, preferably in an amber-colored bottle under an inert atmosphere (e.g., nitrogen or argon).[1] For long-term storage, refrigeration is recommended.
Q4: What is the purpose of the copper stabilizer found in some commercial this compound?
A4: Copper is often added as a stabilizer to halogenated compounds. It acts as a radical scavenger, helping to prevent the auto-decomposition of the compound, especially during storage and distillation.
Q5: At what pressure should I perform the vacuum distillation of this compound?
A5: The optimal pressure for vacuum distillation depends on your vacuum pump's capability and the thermal stability of your compound. A common practice is to choose a pressure that results in a boiling point between 45 °C and 180 °C to prevent decomposition.[2] For this compound, a pressure of around 19 mmHg will lower the boiling point to approximately 77-78 °C, which is a safe temperature range.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping (Sudden, violent boiling) | - Uneven heating.- Lack of nucleation sites.- Too rapid a pressure drop. | - Use a magnetic stirrer and a stir bar in the distilling flask for even heating.[3]- Do not use boiling chips for vacuum distillation as the trapped air is quickly removed, rendering them ineffective.[3]- Introduce a fine stream of air or nitrogen through a capillary tube (ebulliator).- Ensure the system is slowly and carefully evacuated before heating.[3] |
| Foaming | - Presence of high molecular weight impurities or surfactants. | - Apply vacuum gradually.- Use a larger distilling flask to provide more headspace.- Add a few drops of a high-boiling, inert anti-foaming agent. |
| Product is discolored after distillation | - Distillation temperature is too high, causing thermal decomposition.- Presence of oxygen due to leaks in the system. | - Lower the distillation temperature by using a better vacuum (lower pressure).- Ensure all joints are well-sealed with appropriate vacuum grease.[3]- Check for and repair any leaks in the vacuum apparatus. |
| No product distilling over | - Vacuum is not low enough.- Thermometer bulb is not correctly placed.- Insufficient heating. | - Check the vacuum system for leaks and ensure the pump is functioning correctly.- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.- The heating bath temperature should typically be 20-30 °C higher than the boiling point of the liquid at the given pressure. |
| Distillation rate is very slow | - Inadequate heating.- Poor insulation of the distillation column. | - Gradually increase the heating mantle temperature.- Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 766-85-8[4][5][6][7] |
| Molecular Formula | C₇H₇IO[4][6][7] |
| Molecular Weight | 234.03 g/mol [6][7] |
| Appearance | Clear colorless to yellow liquid[8] |
| Density | 1.965 g/mL at 25 °C[4] |
| Refractive Index (n²⁰/D) | 1.613[4] |
Table 2: Boiling Point of this compound at Various Pressures
| Pressure | Boiling Point |
| 760 mmHg (Atmospheric) | 244-245 °C[4] |
| 726 mmHg | 237 °C |
| 19 mmHg | 77-78 °C |
Experimental Protocols
Protocol 1: Pre-Distillation Purification of Discolored this compound
Objective: To remove free iodine from crude this compound.
Materials:
-
Crude (discolored) this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the discolored this compound in approximately 3-4 volumes of diethyl ether in a separatory funnel.
-
Add the saturated sodium thiosulfate solution and shake the funnel vigorously. The brown/purple color should disappear as the iodine is reduced to colorless iodide.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the washing with sodium thiosulfate solution if any color persists in the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, decolorized this compound, which is now ready for vacuum distillation.[1]
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound by vacuum distillation.
Materials:
-
Pre-purified this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a condenser, receiving flask, and thermometer)
-
Vacuum pump or water aspirator
-
Cold trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum grease
-
Clamps
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks.
-
Lightly grease all ground-glass joints to ensure a good seal.[3]
-
Place a magnetic stir bar in the distilling flask.
-
Add the pre-purified this compound to the distilling flask (no more than two-thirds full).
-
Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum. The liquid may bubble as residual volatile impurities are removed.
-
Once a stable vacuum is achieved, begin heating the distilling flask using a heating mantle.
-
Collect any low-boiling forerun in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the measured pressure, change to a clean, pre-weighed receiving flask.
-
Collect the main fraction over a stable temperature range.
-
Monitor the distillation until almost all the liquid has distilled, but do not distill to dryness to avoid the risk of peroxide formation and potential explosion.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Weigh the receiving flask to determine the yield of purified this compound.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 766-85-8 [chemicalbook.com]
- 5. This compound | CAS#:766-85-8 | Chemsrc [chemsrc.com]
- 6. 766-85-8|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 766-85-8 | FI24613 | Biosynth [biosynth.com]
- 8. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Technical Support Center: 3-Iodoanisole Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodoanisole, focusing specifically on the removal of iodine impurities.
Troubleshooting Guide
Visible discoloration of this compound to brown or purple is a common issue, indicating the presence of elemental iodine (I₂) as an impurity.[1] This degradation can be caused by exposure to light, heat, or incompatible reagents.[1] The presence of iodine can interfere with subsequent reactions, particularly palladium-catalyzed cross-couplings, by poisoning the catalyst.[1]
Problem: My this compound is discolored (brown/purple).
This troubleshooting guide provides a step-by-step workflow to address iodine contamination.
Caption: Troubleshooting workflow for removing iodine impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound turned brown or purple?
A1: The brown or purple color indicates the presence of elemental iodine (I₂), which forms due to the degradation of this compound.[1] The carbon-iodine bond is susceptible to cleavage by light and heat, leading to the formation of this colored impurity.[1]
Q2: Can I use discolored this compound in my reaction?
A2: It is highly recommended to purify the this compound before use. The free iodine can act as a catalyst poison, particularly in sensitive reactions like palladium-catalyzed cross-couplings, which can lead to lower yields and the formation of byproducts.[1]
Q3: What is the standard laboratory procedure for removing iodine from this compound?
A3: The most common method is to wash a solution of the crude this compound (typically in an organic solvent like diethyl ether or dichloromethane) with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][2][3] These reagents reduce the colored elemental iodine (I₂) to colorless iodide ions (I⁻), which are then extracted into the aqueous phase.[1][3]
Q4: How do I know when the iodine has been completely removed?
A4: The disappearance of the brown or purple color from the organic layer is a clear visual indicator that the elemental iodine has been quenched.[1][2][3] If the color persists after the first wash, the washing step should be repeated with a fresh portion of the reducing agent solution.[1]
Q5: Are there other purification methods for this compound?
A5: Yes. After the initial aqueous wash, this compound, being a liquid at room temperature, can be further purified by vacuum distillation.[2] This method is effective for separating it from non-volatile impurities. For challenging separations or removal of other organic impurities, column chromatography may also be employed.
Q6: How should I properly store this compound to prevent future degradation?
A6: To minimize degradation, this compound should be stored in a cool, dark place, such as a refrigerator (2-8 °C).[1] It is best kept in an amber-colored, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and air.[1] Some commercial sources supply this compound with copper as a stabilizer.[4]
Experimental Protocols
Protocol 1: Removal of Iodine Impurities using Sodium Thiosulfate Wash
Objective: To remove visible iodine contamination from a sample of this compound.
Materials:
-
Discolored this compound
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
10% (w/v) aqueous sodium thiosulfate solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., 5-10 volumes of diethyl ether).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous sodium thiosulfate solution. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[3]
-
Observation: Allow the layers to separate. The organic layer should become colorless, indicating the reduction of iodine to iodide.[1][3] If color persists, drain the aqueous layer and repeat the wash with a fresh portion of sodium thiosulfate solution.
-
Water Wash: Once the organic layer is colorless, wash it with an equal volume of deionized water to remove residual thiosulfate salts.
-
Brine Wash: Perform a final wash with an equal volume of brine to facilitate the removal of dissolved water from the organic layer.[2]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.[2]
Chemical Rationale: Iodine Quenching
The purification process relies on a redox reaction where sodium thiosulfate reduces elemental iodine to iodide.
Caption: Reaction of iodine with thiosulfate to form colorless products.
Quantitative Data Summary
| Purification Method | Typical Reagents/Conditions | Purity Assessment | Expected Outcome |
| Aqueous Wash | 10% Sodium Thiosulfate or Sodium Bisulfite solution | Visual | Disappearance of brown/purple color from organic layer |
| Vacuum Distillation | Boiling Point: 244-245 °C at atmospheric pressure[4][5] | GC, NMR | Separation from non-volatile impurities |
| Column Chromatography | Silica gel with a suitable eluent system (e.g., hexanes/ethyl acetate) | TLC, GC, NMR | Separation from other organic impurities |
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Iodoanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the base and solvent for cross-coupling reactions involving 3-iodoanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with amines.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Q2: Why is the choice of base and solvent so critical in these reactions?
The base and solvent system is crucial for a successful cross-coupling reaction. The base is often required to activate one of the coupling partners, such as forming a more nucleophilic boronate species in Suzuki-Miyaura reactions or deprotonating the amine in Buchwald-Hartwig amination. The solvent must dissolve the reactants, catalyst, and base to a sufficient extent, and it can also influence the stability and reactivity of the catalytic species. The polarity of the solvent can affect the rate and selectivity of the reaction.[1][2]
Q3: I am observing significant amounts of anisole as a byproduct. What is causing this?
The formation of anisole is a result of a side reaction called hydrodeiodination. This can be promoted by several factors, including high temperatures, the presence of a strong base, or exposure to light.[3] To minimize this, consider using milder reaction conditions, screening different bases, and ensuring your reaction is protected from light.
Q4: My reaction is not going to completion, and I'm recovering my starting material. What should I check first?
If you are observing low conversion of this compound, several factors could be at play:
-
Catalyst Deactivation: Ensure your palladium catalyst is active and not poisoned by impurities in your starting materials or solvents. The appearance of palladium black can be an indicator of catalyst decomposition.[4]
-
Inefficient Base: The base may not be strong enough or soluble enough in the reaction medium to effectively promote the catalytic cycle.
-
Sub-optimal Solvent: The chosen solvent may not be suitable for the specific reaction, leading to poor solubility of reagents or catalyst deactivation.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
Troubleshooting Workflow:
A workflow for troubleshooting low yields in Suzuki coupling.
Common Problems and Solutions:
-
Protodeboronation of Boronic Acid: The boronic acid can be unstable, especially in the presence of water at high temperatures, leading to the formation of anisole.
-
Insoluble Base: Inorganic bases like potassium carbonate may have low solubility in organic solvents.
Sonogashira Coupling
Issue: Formation of homo-coupled diyne byproduct (Glaser coupling).
Troubleshooting Workflow:
Troubleshooting workflow for Sonogashira homo-coupling.
Common Problems and Solutions:
-
Copper-Mediated Alkyne Dimerization: The copper(I) co-catalyst, while often necessary, can promote the oxidative homo-coupling of the terminal alkyne.
-
Solvent Choice: The solvent can influence the reaction rate and the extent of side reactions.
-
Solution: While THF and triethylamine are common, for some substrates, polar aprotic solvents like DMF may be beneficial. However, be aware that THF can sometimes promote the formation of palladium black.[9]
-
Buchwald-Hartwig Amination
Issue: Low conversion or decomposition of starting materials.
Common Problems and Solutions:
-
Base Incompatibility: The choice of base is critical and highly dependent on the amine substrate. Strong bases like sodium tert-butoxide are common but can cause side reactions with sensitive functional groups.
-
Solvent Effects: The solvent can significantly impact the reaction outcome.
Heck Coupling
Issue: Low selectivity and formation of regioisomers.
Common Problems and Solutions:
-
Alkene Isomerization: The double bond in the product can isomerize under the reaction conditions.
-
Solution: Adding a base is necessary to neutralize the HX formed and regenerate the catalyst. The choice of base can influence the reaction. The addition of silver or thallium salts can sometimes reduce alkene isomerization.[15]
-
-
Ligand Effects: The ligand on the palladium catalyst plays a crucial role in selectivity.
-
Solution: While some Heck reactions can be performed "ligand-free," the use of bulky, electron-rich phosphine ligands can improve selectivity and catalyst stability.[5]
-
Data Presentation: Base and Solvent Screening
The following tables summarize the effects of different bases and solvents on the yield of cross-coupling reactions with iodoanisole derivatives.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMF/H₂O (1:2) | 91 |
| 2 | Cs₂CO₃ | DMF/H₂O (1:2) | Effective |
| 3 | Na₂CO₃ | EtOH/H₂O (3:1) | 98 |
| 4 | NaOH | DMF/H₂O (1:1) | Not effective |
| 5 | TEA | DMF/H₂O (1:1) | Low conversion |
Data compiled from multiple sources.[1][7][16]
Table 2: Effect of Solvent on Suzuki-Miyaura Coupling of 4-Iodoanisole and Phenylboronic Acid
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF/H₂O (1:2) | K₂CO₃ | 91 |
| 2 | EtOH/H₂O (3:1) | Na₂CO₃ | 98 |
| 3 | Toluene | K₂CO₃ | Moderate |
| 4 | Dioxane/H₂O | K₂CO₃ | Good |
| 5 | Neat H₂O | K₃PO₄ | Selective |
Data compiled from multiple sources.[2][7]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Base | Solvent | Temperature (°C) |
| 1 | Primary/Secondary | NaOt-Bu | Toluene | 80-110 |
| 2 | Anilines | Cs₂CO₃ | Dioxane | 100 |
| 3 | Hindered Amines | LHMDS | Toluene | 120 |
General conditions based on literature.[8][10]
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a general starting point and may require optimization for different alkynes.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes.
-
Alkyne Addition: Slowly add phenylacetylene (1.2 mmol) to the stirring mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point and may need to be optimized for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]
Signaling Pathways and Experimental Workflows
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A generalized experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
dealing with steric hindrance in 3-Iodoanisole reactions
This technical support center provides troubleshooting guides, frequently asked questions, and experimental protocols to assist researchers in overcoming challenges associated with steric hindrance in reactions involving 3-iodoanisole.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields or failing completely. What are the likely causes and solutions?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound are frequently due to steric hindrance from the meta-methoxy group, which can impede the catalyst's access to the C-I bond. This hindrance can slow down or prevent the crucial oxidative addition step in the catalytic cycle.
Potential Causes & Recommended Solutions:
-
Ineffective Ligand: Standard phosphine ligands (e.g., PPh₃) may be too small or not electron-rich enough to facilitate the reaction with a hindered substrate.
-
Inadequate Base: The strength and type of base are critical for the transmetalation step. Weaker bases may not be effective.
-
Solution: Employ a stronger base to facilitate the reaction. While Na₂CO₃ or K₂CO₃ are common, bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide can significantly improve yields for hindered couplings.[4]
-
-
Suboptimal Reaction Temperature: The activation energy for the oxidative addition of a sterically hindered aryl iodide is higher than for unhindered substrates.
-
Incorrect Palladium Precursor: The choice of palladium source can influence the formation of the active Pd(0) catalyst.
Guide 2: Buchwald-Hartwig Amination
Question: I am struggling to achieve high conversion in the Buchwald-Hartwig amination of this compound with a primary or secondary amine. What should I try?
Answer:
The Buchwald-Hartwig amination is highly sensitive to steric effects on both the aryl halide and the amine.[8] The combination of a hindered aryl halide like this compound and a bulky amine can make C-N bond formation particularly challenging.
Potential Causes & Recommended Solutions:
-
Steric Clash Between Ligand and Substrate: The chosen ligand may not provide the right balance of steric bulk and accessibility.
-
Base Incompatibility: The base must be strong enough to deprotonate the amine without causing side reactions.
-
Solution: Use a non-nucleophilic, strong base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly if solubility is an issue.
-
-
Solvent Effects: The solvent can impact the solubility of the catalytic species and the overall reaction rate.
-
Solution: Use anhydrous, aprotic polar solvents. Toluene, dioxane, and THF are standard solvents for the Buchwald-Hartwig amination. Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.
-
Guide 3: Heck Reaction
Question: My Heck reaction between this compound and an alkene is sluggish and produces significant side products. How can I optimize this?
Answer:
The Mizoroki-Heck reaction involves the coupling of an aryl halide with an alkene.[10] With a substrate like this compound, steric factors can influence the rate of oxidative addition and subsequent migratory insertion steps.
Potential Causes & Recommended Solutions:
-
Low Catalyst Activity: The catalyst may not be active enough at lower temperatures.
-
Inappropriate Base: The base in a Heck reaction is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[10]
-
Solution: Use an appropriate organic or inorganic base. Triethylamine (Et₃N) is a common choice, particularly for Jeffery conditions. Inorganic bases like NaOAc or Na₂CO₃ are also frequently used.[11]
-
-
Ligand Choice: While many Heck reactions are performed "ligandless" (relying on solvent or substrate coordination), hindered substrates often benefit from a supporting ligand.
-
Solution: Add a phosphine ligand. PPh₃ or P(o-tol)₃ can help stabilize the catalyst and promote the desired reaction pathway. For particularly challenging substrates, more specialized ligands may be required.
-
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a particular problem for this compound compared to other iodoanisole isomers?
A1: In this compound, the methoxy group is in a meta position relative to the iodine. This geometry means the methoxy group, while not directly adjacent to the iodine, is close enough to sterically shield one side of the carbon-iodine bond. This shielding can hinder the approach of the bulky palladium catalyst complex, which is a necessary step for the initial oxidative addition in most cross-coupling reactions.
Q2: What is the general role of bulky, electron-rich phosphine ligands in overcoming steric hindrance?
A2: Bulky, electron-rich phosphine ligands, often called Buchwald ligands, play a dual role.[1][2] Their large size promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition step. Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the cleavage of the carbon-halide bond.
Q3: Can changing the coupling partner (e.g., the boronic acid or amine) help mitigate steric hindrance?
A3: Absolutely. If you have flexibility in your synthetic design, choosing a smaller, less sterically demanding coupling partner can significantly improve reaction outcomes. For example, in a Suzuki coupling, using phenylboronic acid will be more facile than using 2,4,6-trimethylphenylboronic acid.
Q4: Are there alternatives to palladium catalysis for these types of reactions?
A4: Yes, research into alternative catalysts is ongoing. For C-N bond formation, copper-catalyzed Ullmann-type reactions are a classical alternative, although they often require harsher conditions.[8] More recently, nickel-based catalysts have emerged as a cost-effective and highly effective alternative for a variety of cross-coupling reactions, including those involving sterically hindered substrates.[12]
Data Presentation
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield
The following table summarizes representative data on how the choice of a phosphine ligand can impact the yield of a Suzuki-Miyaura coupling reaction between a sterically hindered aryl halide and a boronic acid.
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | < 20 |
| 2 | Pd(OAc)₂ | P(Cy)₃ | K₂CO₃ | Dioxane | 100 | 65 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 92 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | > 95 |
Data is illustrative and compiled based on general performance trends for sterically hindered aryl halides.[1][2][7] Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid using a bulky phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.5 equivalents)
-
Anhydrous, degassed Toluene
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.035 mmol). Add a small amount of the anhydrous toluene to this vial and swirl gently to form the catalyst mixture.
-
Reagent Addition: Evacuate and backfill the main reaction flask with an inert gas (repeat 3 times). Under a positive pressure of inert gas, add the catalyst mixture to the reaction flask via cannula or syringe, followed by the remaining anhydrous, degassed toluene (to achieve a ~0.2 M concentration).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound starting material is consumed (typically 4-12 hours).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Steric Hindrance in this compound
References
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
managing temperature control in 3-Iodoanisole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of 3-Iodoanisole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to temperature management.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TC-01 | Rapid, uncontrolled temperature increase (runaway reaction) during diazotization. | The diazotization of 3-anisidine is a highly exothermic reaction.[1] Adding the sodium nitrite solution too quickly can generate heat faster than the cooling system can remove it. | 1. Slow the rate of addition: Add the sodium nitrite solution dropwise, ensuring the temperature does not rise above 5 °C.[2] 2. Improve cooling efficiency: Ensure the reaction flask is adequately submerged in the cooling bath (ice-salt or a mechanical chiller). Use a larger cooling bath if necessary. 3. Pre-cool all solutions: Cool the solutions of 3-anisidine/acid and sodium nitrite to 0-5 °C before beginning the addition. |
| TC-02 | Low yield of this compound. | Decomposition of the diazonium salt: If the temperature during diazotization exceeds the optimal 0-5 °C range, the diazonium salt intermediate will decompose before it can react with the iodide source.[2] Side reactions: Higher temperatures can promote the formation of byproducts, such as 3-methoxyphenol, by reaction with water.[2] | 1. Strict temperature monitoring: Use a calibrated thermometer and maintain the reaction temperature strictly between 0-5 °C throughout the diazotization and iodide addition steps.[1][2] 2. Use the diazonium salt immediately: The diazonium salt is unstable and should be used in the subsequent iodination step without delay.[2] |
| TC-03 | Presence of significant phenolic impurities (e.g., 3-methoxyphenol) in the final product. | The diazonium salt reacts with water to form a phenol. This reaction is accelerated at higher temperatures. | 1. Maintain low temperature: Keep the reaction temperature below 5 °C to minimize this side reaction.[2] 2. Ensure complete reaction with iodide: Use a sufficient excess of the iodide source (e.g., potassium iodide) and allow adequate reaction time at the controlled temperature before allowing the mixture to warm up. |
| TC-04 | Product discoloration (turning brown or purple) during workup or storage. | This compound can degrade upon exposure to heat and light, releasing elemental iodine which causes discoloration. | 1. Protect from light: Conduct the workup and store the final product in amber-colored containers or protected from light. 2. Avoid excessive heat: Use gentle heating during any distillation for purification and store the product in a cool, dark place, preferably refrigerated (2-8 °C). 3. Wash with a reducing agent: During the workup, wash the organic layer with a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove any traces of iodine. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound via the Sandmeyer reaction?
A1: The most critical stage is the diazotization of 3-anisidine, which must be maintained between 0–5 °C.[2] This low temperature is essential to ensure the stability of the intermediate aryl diazonium salt.[1] Temperatures above this range can lead to rapid decomposition, often with vigorous nitrogen gas evolution, and the formation of phenolic byproducts.[2]
Q2: Why is the diazotization reaction so exothermic?
A2: The reaction between the primary aromatic amine (3-anisidine) and nitrous acid (formed in situ from sodium nitrite and a strong acid) to form the diazonium salt is an exothermic process.[1] Careful control is necessary to absorb the heat generated, which is why methods like using crushed ice directly in the reaction mixture or slow, controlled addition of reagents are employed.[3]
Q3: Can I run the reaction at a temperature below 0 °C?
A3: While temperatures slightly below 0 °C are generally acceptable, excessively low temperatures can cause the reaction mixture to freeze or the reagents to crystallize.[2] This can lead to poor mixing and localized concentration gradients, which may be problematic once the reaction initiates. The 0–5 °C range is the established optimal window.
Q4: My reaction produced a very low yield, but I kept the temperature in the correct range. What else could be the problem?
A4: If temperature control was adequate, other factors could be responsible for a low yield. These include:
-
Impure starting materials: Ensure the 3-anisidine is of high purity.
-
Incorrect stoichiometry: Verify the molar ratios of the amine, acid, sodium nitrite, and potassium iodide.
-
Insufficiently acidic conditions: The diazotization reaction requires a strong acidic medium.
-
Degradation of the product during workup: this compound can be sensitive to prolonged exposure to heat or light.[4]
Q5: Are there alternative synthesis methods with less stringent temperature control?
A5: While the classical Sandmeyer reaction requires strict low-temperature control, some modern variations may offer a wider operating window. For example, using tert-butyl nitrite as the diazotizing agent in an organic solvent can sometimes be performed at 0 °C and then warmed to higher temperatures for the iodination step.[5] Additionally, flow chemistry reactors provide superior heat exchange and mixing, allowing for safer and more controlled diazotization reactions, potentially at temperatures closer to ambient.[6]
Experimental Protocol: Synthesis of this compound via Diazotization
This protocol outlines the synthesis of this compound from 3-anisidine, emphasizing the critical temperature control steps.
Materials:
-
3-Anisidine
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Large ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In the three-necked flask, combine 3-anisidine and deionized water.
-
Place the flask in an ice bath and begin stirring.
-
Slowly add concentrated hydrochloric acid. Stir until the 3-anisidine has completely dissolved, forming the hydrochloride salt.
-
Cool the solution to 0–5 °C.
-
-
Diazotization (CRITICAL TEMPERATURE STEP):
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0–5 °C.
-
Fill the dropping funnel with the cold sodium nitrite solution.
-
Add the sodium nitrite solution dropwise to the stirred aniline salt solution. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. The addition should be slow enough to prevent any temperature rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of potassium iodide in deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. The temperature should still be maintained below 10 °C during this addition.
-
After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then let it warm slowly to room temperature.
-
Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the crude this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove dissolved iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation if necessary.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key stages of the this compound synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Iodoanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-iodoanisole. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.
General Handling and Stability of this compound
Before proceeding with specific reaction workups, it is crucial to address the stability of this compound itself, as its degradation can be a primary source of experimental issues.
FAQs
Q1: My this compound has a brown or purple tint. Can I still use it?
A1: Discoloration indicates the formation of elemental iodine due to degradation.[1] While trace discoloration may not completely inhibit a reaction, it is strongly recommended to purify the this compound before use. The presence of iodine can poison catalysts, particularly palladium catalysts, leading to reduced yields and the formation of impurities.[1]
Q2: How can I purify discolored this compound?
A2: A simple and effective method is to wash a solution of the this compound (e.g., in diethyl ether) with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1] The iodine color will be discharged as it is reduced to colorless iodide. Afterwards, perform a standard aqueous workup by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent in vacuo.[1]
Q3: What are the main causes of this compound degradation?
A3: The primary factors are exposure to light, heat, and air.[1] The carbon-iodine bond is susceptible to homolytic cleavage under thermal or photochemical conditions. Strong bases and certain metals can also promote degradation.[1]
Q4: How should I properly store this compound?
A4: To maintain its integrity, store this compound in a cool, dark place, such as a refrigerator (2-8 °C), in a tightly sealed, amber-colored container under an inert atmosphere like nitrogen or argon.[1]
Q5: I am observing significant amounts of anisole as a byproduct. What is the cause?
A5: The formation of anisole is due to hydrodeiodination, a degradation process where the iodine atom is replaced by a hydrogen atom. This side reaction can be promoted by heat, light, or certain reagents in your reaction mixture.[1]
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
Troubleshooting Guide & FAQs
Q1: My Sonogashira reaction is not proceeding to completion, and I see unreacted this compound.
A1: Several factors could be at play:
-
Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Use fresh catalysts or those stored properly under an inert atmosphere.
-
Oxygen Contamination: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).[2] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., nitrogen or argon).[2]
-
Base Quality: The amine base (e.g., triethylamine) should be anhydrous and of high purity.
Q2: I am observing a significant amount of alkyne homocoupling byproduct.
A2: This is a common issue, primarily caused by oxygen.[2]
-
Improve Inert Atmosphere: Refine your technique for excluding air from the reaction. This includes thorough degassing of solvents and maintaining a good inert gas flow.
-
Copper Catalyst Concentration: While catalytic amounts of copper are necessary, excessive amounts can sometimes favor homocoupling. Try reducing the copper catalyst loading.
Q3: The reaction mixture turned black, and the yield is low.
A3: The formation of palladium black indicates catalyst decomposition. This can be caused by:
-
High Temperatures: While some reactions require heat, excessive temperatures can lead to catalyst agglomeration and deactivation.
-
Inadequate Ligand Protection: If using a palladium source that requires a ligand (e.g., PPh₃), ensure the ligand-to-metal ratio is sufficient to stabilize the palladium nanoparticles.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Setup:
-
To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 234 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[2]
-
Seal the flask with septa and purge with an inert gas (nitrogen or argon).[2]
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.[2]
-
Stir the mixture for 5 minutes to dissolve the solids.[2]
-
Slowly add phenylacetylene (1.2 mmol, 132 µL) via syringe. A color change or precipitate formation may be observed.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[2]
Workup Procedure:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).[2]
-
Filter the mixture through a pad of celite or silica gel to remove insoluble salts, washing the pad with additional ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove the amine base, followed by a wash with brine (1 x 20 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Quantitative Data
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF/Et₃N | RT | 2-4 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 70 | 6 | ~90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 5 | ~85 |
Experimental Workflow
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
Troubleshooting Guide & FAQs
Q1: My Suzuki reaction has a low yield. What are the common causes?
A1: Low yields in Suzuki couplings with this compound can often be attributed to:
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen). Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).
-
Inadequate Base: The base is crucial for the transmetalation step. Ensure the base is strong enough and present in sufficient quantity (typically 2-3 equivalents). Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Oxygen Contamination: As with other palladium-catalyzed reactions, oxygen can lead to catalyst deactivation and side reactions like the homocoupling of the boronic acid.
Q2: How do I choose the right solvent and base?
A2: The optimal solvent and base combination is often substrate-dependent and may require screening.
-
Solvents: A mixture of an organic solvent and water is often effective (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O). The water can aid in dissolving the inorganic base and facilitate the reaction.
-
Bases: The strength of the base can influence the reaction rate. For this compound, K₂CO₃ and Cs₂CO₃ are often effective. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary.
Q3: I see both my starting materials remaining. What should I check first?
A3: Unreacted starting materials suggest a problem with the catalytic cycle initiation or turnover.
-
Catalyst and Ligand: Verify the quality and loading of your palladium catalyst and ligand. For an electron-rich aryl iodide like this compound, ligands that promote oxidative addition, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), can be beneficial.
-
Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
Reaction Setup:
-
In an oven-dried flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC.
Workup Procedure:
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 |
| 4-Formylphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | ~90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | ~88 |
Troubleshooting Workflow
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.
Troubleshooting Guide & FAQs
Q1: My Buchwald-Hartwig amination is slow or gives a low yield.
A1: Common culprits for inefficient Buchwald-Hartwig aminations include:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both oxidative addition and reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used. The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The presence of water can be detrimental.
-
Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Rigorous exclusion of air is necessary.
Q2: I am observing hydrodehalogenation (formation of anisole) as a major side product.
A2: This side reaction can compete with the desired amination.
-
Optimize Ligand and Base: The ligand and base combination can influence the relative rates of reductive elimination and β-hydride elimination (which can lead to dehalogenation). Screening different ligands and bases may be necessary.
-
Amine Equivalents: Using a slight excess of the amine can sometimes suppress this side reaction.
Q3: Can I use primary amines in this reaction?
A3: Yes, but they can be more challenging than secondary amines. The choice of ligand and reaction conditions is particularly important to avoid side reactions like the formation of diarylated amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (10 mL).
-
Add this compound (1.0 mmol, 234 mg) followed by aniline (1.2 mmol, 112 mg).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction's progress by TLC or GC/LC.
Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a solvent such as ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | >90 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | ~85 |
Catalytic Cycle
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species.
Troubleshooting Guide & FAQs
Q1: My Heck reaction is giving low yields and a mixture of regioisomers.
A1: Regioselectivity and yield can be influenced by several factors:
-
Alkene Substitution: The electronic nature and steric bulk of the alkene substrate play a significant role. Electron-poor alkenes generally work well.
-
Ligand Effects: The ligand on the palladium catalyst can influence the regioselectivity of the migratory insertion step.
-
Base: The base is required to regenerate the Pd(0) catalyst. Common bases include triethylamine, sodium acetate, and potassium carbonate.
Q2: The product isomerizes during the reaction.
A2: Double bond isomerization of the product can occur, especially at higher temperatures or with certain bases.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may minimize isomerization.
-
Base Choice: A weaker base might reduce the extent of isomerization.
Experimental Protocol: Heck Reaction of this compound with Styrene
Reaction Setup:
-
To a reaction vessel, add this compound (1.0 mmol, 234 mg), styrene (1.2 mmol, 125 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and a phosphine ligand if necessary (e.g., PPh₃, 0.04 mmol, 10.5 mg).
-
Add a base such as triethylamine (1.5 mmol, 209 µL) and a solvent like DMF or acetonitrile (10 mL).
-
Purge the vessel with an inert gas.
-
Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).
Workup Procedure:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
| Alkene | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | DMF | 100 | >90 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | K₂CO₃ (1.5) | NMP | 120 | ~85 |
| Methyl acrylate | PdCl₂(PPh₃)₂ (3) | NaOAc (2) | Acetonitrile | 80 | ~92 |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides. It typically requires higher temperatures than palladium-catalyzed reactions.
Troubleshooting Guide & FAQs
Q1: My Ullmann reaction is not working or is very slow.
A1: The Ullmann reaction is often sensitive to reaction conditions:
-
Copper Source: The reactivity of the copper is critical. "Activated" copper powder or soluble copper(I) salts like CuI are commonly used. The quality of the copper reagent can significantly impact the reaction.
-
High Temperatures: Traditional Ullmann reactions often require high temperatures (>150 °C) and high-boiling polar solvents like DMF, NMP, or pyridine.
-
Ligand Assistance: Modern Ullmann-type reactions often benefit from the addition of a ligand, such as 1,10-phenanthroline or various diamines, which can solubilize the copper species and accelerate the reaction at lower temperatures.
-
Base: A base is required to deprotonate the nucleophile (e.g., phenol or amine). K₂CO₃ or Cs₂CO₃ are common choices.
Q2: I am getting a low yield and recovery of starting material.
A2: In addition to the points above, consider the following:
-
Substrate Reactivity: Aryl iodides are more reactive than bromides or chlorides. Electron-withdrawing groups on the aryl halide can increase its reactivity.
-
Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can interfere with the reaction.
Experimental Protocol: Ullmann Ether Synthesis of this compound with Phenol
Reaction Setup:
-
To an oven-dried flask, add phenol (1.2 mmol, 113 mg), a base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and a high-boiling solvent like DMF or NMP (10 mL).
-
Heat the mixture to allow for the formation of the phenoxide.
-
Add copper(I) iodide (0.1 mmol, 19 mg), a ligand if desired (e.g., 1,10-phenanthroline, 0.2 mmol, 36 mg), and this compound (1.0 mmol, 234 mg).
-
Heat the reaction mixture to 120-160 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or GC.
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate or toluene.
-
Filter the organic layer through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with aqueous ammonia or a dilute acid solution to remove residual copper, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Grignard Reaction
The formation of a Grignard reagent from this compound allows for its use as a nucleophile in reactions with various electrophiles.
Troubleshooting Guide & FAQs
Q1: I am having trouble initiating the Grignard reagent formation.
A1: This is a very common issue.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous ether solvents (diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This can be removed by methods such as:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Crushing the magnesium turnings with a glass rod in the flask.
-
-
Concentration: A high local concentration of the aryl halide can help initiate the reaction. Start by adding a small amount of the this compound solution to the magnesium and wait for the reaction to begin before adding the rest.
Q2: My Grignard reaction is giving a low yield of the desired product and a lot of biphenyl byproduct.
A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling between the Grignard reagent and unreacted this compound.
-
Slow Addition: Add the this compound solution slowly to the magnesium to maintain a low concentration of the aryl halide.
-
Temperature Control: While some heat may be needed for initiation, the reaction can become very exothermic. Maintain a gentle reflux.
-
Addition of Electrophile: Once the Grignard reagent is formed, cool the solution before slowly adding the electrophile to control the exothermicity of the reaction.
Experimental Protocol: Grignard Reaction of this compound with Benzaldehyde
Part A: Formation of the Grignard Reagent
-
Place magnesium turnings (1.2 mmol, 29 mg) in a flame-dried, three-necked flask under a positive pressure of argon or nitrogen.
-
Add a small crystal of iodine.
-
In a separate dry flask, prepare a solution of this compound (1.0 mmol, 234 mg) in anhydrous THF (5 mL).
-
Add a small portion (~0.5 mL) of the this compound solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Benzaldehyde and Workup
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous THF (2 mL) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Quantitative Data
| Electrophile | Product Type | Typical Yield (%) |
| Benzaldehyde | Secondary Alcohol | ~80-95 |
| Acetone | Tertiary Alcohol | ~75-90 |
| Carbon Dioxide (CO₂) | Carboxylic Acid | ~70-85 |
| Ethyl Formate | Secondary Alcohol (after 2 eq. Grignard) | ~60-75 |
Logical Workflow for Grignard Reagent Formation
References
Validation & Comparative
A Comparative Guide to the Suzuki Coupling Reactivity of 3-Iodoanisole and 4-Iodoanisole
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A common challenge is the selection of appropriate coupling partners and the prediction of their relative reactivity. This guide provides an objective comparison of the reactivity of 3-iodoanisole and 4-iodoanisole in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
In Suzuki coupling reactions, the reactivity of the aryl halide is a critical factor influencing reaction efficiency and yield. Both this compound and 4-iodoanisole are effective substrates, but their isomeric structures give rise to notable differences in reactivity. These differences are primarily governed by a combination of electronic and steric effects. Generally, 4-iodoanisole exhibits slightly higher reactivity and often provides better yields under standard conditions compared to this compound. This is attributed to the less sterically hindered nature of the para-substituted isomer and the electronic influence of the methoxy group.
Reactivity Comparison: Electronic and Steric Effects
The relative reactivity of aryl halides in the Suzuki coupling follows the general trend: I > Br > Cl > F.[1] The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] The efficiency of this step is influenced by both the electronic properties and the steric environment of the aryl halide.
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group. In 4-iodoanisole, the methoxy group is in the para position relative to the iodine atom, exerting its electron-donating effect through resonance. This increases the electron density on the aromatic ring, which can slightly deactivate the aryl halide towards oxidative addition.[3] Conversely, in this compound, the methoxy group is in the meta position, and its electron-donating effect is primarily inductive, which has a less pronounced impact on the reaction center. While electron-withdrawing groups generally accelerate the oxidative addition, the electron-donating nature of the methoxy group in both isomers makes them generally less reactive than unsubstituted iodobenzene.[4]
Steric Effects: Steric hindrance around the carbon-iodine bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[5][6] In 4-iodoanisole, the methoxy group is positioned away from the site of reaction, resulting in minimal steric hindrance. However, in this compound, the methoxy group is in closer proximity to the iodine atom, creating a more sterically crowded environment. This increased steric hindrance is a key factor contributing to the generally lower reactivity of this compound compared to its para-isomer.
Quantitative Data Summary
| Parameter | This compound | 4-Iodoanisole |
| Typical Yield | Good | Excellent |
| Reaction Time | Generally longer | Generally shorter |
| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium complexes (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₄) |
| Base | Stronger bases may be required (e.g., K₃PO₄, Cs₂CO₃) | Milder bases are often sufficient (e.g., K₂CO₃, Na₂CO₃) |
| Solvent | Aprotic polar solvents (e.g., DMF, Dioxane) | Aprotic polar solvents (e.g., DMF, Toluene, Ethanol) |
Note: The data presented is a synthesis of typical results and may vary depending on the specific reaction conditions, catalyst, and boronic acid partner used.
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound and 4-iodoanisole with phenylboronic acid.
Suzuki Coupling of 4-Iodoanisole with Phenylboronic Acid
This protocol is adapted from a general procedure for Suzuki-Miyaura cross-coupling.[7][8]
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium on carbon (10 wt. %, 1.4 mol% Pd)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (8 mL)
Procedure:
-
To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.
-
Add DMF to the flask.
-
The mixture is refluxed, for example using a microwave reactor, for a specified time (e.g., 90 minutes for high conversion).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.
Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is based on general methodologies for Suzuki couplings of haloanisoles.[9]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed dioxane and water are added to the flask.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield 3-methoxybiphenyl.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 3-Iodoanisole and 3-Bromoanisole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and overall cost-effectiveness. This guide provides an objective comparison of 3-iodoanisole and 3-bromoanisole, two common building blocks in organic synthesis, across three of the most powerful C-C and C-N bond-forming reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic strategies.
Core Physicochemical Properties: The Basis of Reactivity
The fundamental difference in reactivity between this compound and 3-bromoanisole lies in the disparity of their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions.
| Property | This compound | 3-Bromoanisole |
| Molecular Weight | 234.04 g/mol | 187.04 g/mol |
| C-X Bond Dissociation Energy | ~270 kJ/mol (for C₆H₅I)[1] | ~330 kJ/mol (for C₆H₅Br)[1] |
This significant difference in bond energy underpins the generally higher reactivity of this compound, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields compared to its bromo- counterpart.
Quantitative Reactivity Comparison
The following tables summarize quantitative data from various studies, comparing the performance of iodo- and bromo-aromatics in key cross-coupling reactions. While direct comparative data for the 3-isomers under identical conditions is not always available, the data for structurally similar anisole derivatives provide a strong indication of the expected reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The higher reactivity of the C-I bond in iodoanisole typically leads to higher yields under milder conditions.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd-bidentate complex | KOBut | DMF | - | - | Good |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Microwave | 1.5 | 92% |
| 4-Bromoanisole | Phenylboronic acid | Pd/RHA (0.5 mol%) | K₂CO₃ | Ethanol | 100 | 24 | Good |
Note: "Good" yield indicates a successful reaction as reported in the literature without a specific percentage provided. Data for 4-isomers are used as representative examples.
Heck Reaction
In the Mizoroki-Heck reaction, which couples aryl halides with alkenes, aryl iodides consistently outperform aryl bromides, often requiring lower temperatures and shorter reaction times.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodoanisole | Acrylate | Pd Complex | - | - | - | - | High[1] |
| Bromoanisole | Acrylate | Pd Complex | - | - | - | - | Moderate[1] |
| 4-Bromoanisole | Styrene | Pd(OAc)₂/HUGPHOS-2 | Cs₂CO₃ | DMF | 110 | 1 | 46.5% |
Note: Specific isomers and reaction conditions were not detailed in the general comparison.
Buchwald-Hartwig Amination
For C-N bond formation, the enhanced reactivity of this compound is particularly advantageous, enabling couplings with a broader range of amines and often proceeding with higher efficiency.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodoanisole | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%) | K₂CO₃ | Water | 50 | - | High |
| 3-Bromophenylamine | Aryl Bromide | Pd(OAc)₂/Phosphine Ligand | NaOBut | Toluene | 80-110 | 2-24 | Moderate to Excellent |
Note: Data for bis(3-bromophenyl)amine is used as a representative example for a 3-substituted bromoaromatic.
Visualizing the Chemical Logic
The decision to use this compound versus 3-bromoanisole can be guided by several factors, including the desired reaction rate, temperature sensitivity of other functional groups, and cost.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
The initial oxidative addition step is typically faster for this compound due to the weaker C-I bond, leading to a more efficient overall catalytic cycle.
Caption: Decision workflow for selecting the appropriate anisole halide.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be optimized for specific substrates and reaction scales.
Suzuki-Miyaura Coupling of 3-Haloanisole with Phenylboronic Acid
Materials:
-
This compound or 3-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To an oven-dried round-bottom flask, add 3-haloanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Equip the flask with a condenser and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction of 3-Haloanisole with Styrene
Materials:
-
This compound or 3-Bromoanisole (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube, magnetic stirrer, heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tol)₃.
-
Add DMF, followed by 3-haloanisole, styrene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 3-Haloanisole with Morpholine
Materials:
-
This compound or 3-Bromoanisole (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Glovebox or Schlenk line, magnetic stirrer, heating block
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 3-haloanisole and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
The choice between this compound and 3-bromoanisole in cross-coupling reactions is a trade-off between reactivity and cost. This compound is the more reactive substrate due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[1] This makes it the ideal choice for reactions requiring mild conditions, low catalyst loadings, or when coupling with less reactive partners. Conversely, 3-bromoanisole is a more cost-effective starting material, and with optimized reaction conditions (e.g., higher temperatures, more active catalyst systems, or longer reaction times), it can be a viable and economical alternative for many applications. This guide provides the foundational data and protocols to assist researchers in navigating this choice and successfully implementing these versatile building blocks in their synthetic endeavors.
References
A Comparative Guide to the Analysis of 3-Iodoanisole Reaction Byproducts by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 3-iodoanisole is critical for the validity of research outcomes and the safety of final pharmaceutical products.[1][2] The synthesis of this compound, a key building block in many pharmaceuticals, can produce a variety of byproducts, including regioisomers and poly-iodinated species.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile impurities.[1]
This guide provides a detailed comparison of GC-MS with other analytical techniques for the analysis of this compound reaction byproducts, supported by a comprehensive experimental protocol and representative data.
Experimental Protocol: GC-MS Analysis of this compound Reaction Mixture
This protocol outlines a standard procedure for the analysis of volatile byproducts from a this compound synthesis reaction.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample in a volatile solvent such as hexane or ethyl acetate to a final concentration suitable for GC-MS analysis (typically in the low ppm range).[1]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Parameters: The following table details the typical parameters for a GC-MS system configured for the analysis of halogenated aromatic compounds.
| Parameter | Value | Reference |
| GC System | Agilent Intuvo 9000 GC or similar | [5] |
| Mass Spectrometer | Agilent 5977B GC/MSD or similar | [5] |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | [1] |
| Carrier Gas | Helium | [6] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | [1][6] |
| Inlet Temperature | 250 °C | [1] |
| Injection Volume | 1 µL | |
| Injection Mode | Splitless or Split (adjust ratio based on concentration) | [1] |
| Oven Program | Initial: 50 °C (hold 1.5 min), Ramp 1: 30 °C/min to 180 °C, Ramp 2: 20 °C/min to 280 °C (hold 20 min) | [6] |
| Transfer Line Temp. | 280 °C | [6] |
| MS Source | Electron Ionization (EI) | [1] |
| Ionization Energy | 70 eV | [6] |
| Source Temperature | 230 °C | |
| Mass Scan Range | 50–450 m/z | [6] |
Data Presentation: Potential Reaction Byproducts
The direct iodination of anisole typically yields a mixture of ortho- and para-isomers, with the potential for di-iodinated products.[3][4] While the synthesis of this compound often involves a multi-step process to ensure regioselectivity, these isomers remain common impurities.[4] The following table summarizes potential byproducts and provides representative GC-MS data.
| Compound | Molecular Weight | Expected Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| Anisole (starting material) | 108.14 | ~5.5 | 108, 93, 78, 65 | Varies |
| 2-Iodoanisole | 234.03 | ~8.2 | 234, 219, 91, 77 | < 5% |
| This compound (product) | 234.03 | ~8.5 | 234, 219, 91, 77 | > 90% |
| 4-Iodoanisole | 234.03 | ~8.7 | 234, 219, 107, 77 | < 5% |
| 2,4-Diiodoanisole | 359.93 | ~12.1 | 360, 345, 218, 90 | < 1% |
Note: Retention times are estimates and will vary based on the specific GC column and conditions used. Relative abundance is hypothetical and depends on reaction conversion and selectivity.
Experimental Workflow Visualization
The logical flow from sample collection to data analysis is a critical component of a reproducible analytical method.
Caption: Workflow for GC-MS analysis of this compound reaction byproducts.
Comparison with Alternative Analytical Methods
While GC-MS is highly effective for this analysis, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can serve as powerful alternatives or complementary methods, particularly for less volatile or thermally labile compounds.[1]
| Feature | GC-MS (Gas Chromatography-Mass Spectrometry) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separates compounds based on boiling point and polarity in a gaseous mobile phase. | Separates compounds based on their interaction with a liquid mobile phase and stationary phase. |
| Analytes | Best for volatile and semi-volatile, thermally stable compounds.[1] | Wide range of compounds, including non-volatile and thermally labile molecules. |
| Resolution | Offers exceptional chromatographic resolution for volatile compounds.[1] | High resolution, especially with UPLC, but may be lower than GC for some volatile isomers.[1] |
| Ionization | Primarily Electron Ionization (EI), providing reproducible fragmentation patterns for library matching.[1] | Softer ionization techniques like ESI and APCI, which often preserve the molecular ion.[1] |
| Advantages | - Extensive and standardized spectral libraries (e.g., NIST) for confident identification.- High sensitivity, especially with Negative Chemical Ionization (NCI).[1]- Robust and highly reproducible. | - Broad applicability to a wider range of compound polarities and molecular weights.- No need for analyte volatility.- Can analyze compounds that would decompose at high GC temperatures. |
| Limitations | - Limited to thermally stable and volatile compounds.- Derivatization may be required for polar compounds. | - Mobile phase can cause ion suppression, affecting sensitivity.- Spectral libraries are less comprehensive than for EI-GC-MS. |
| Application to this compound | Ideal for identifying and quantifying volatile byproducts like isomers (2- and 4-iodoanisole) and di-iodinated species. | Useful if non-volatile byproducts from side reactions or starting materials are expected. APCI may offer better sensitivity for nonpolar iodoanisoles than ESI.[1] |
References
A Comparative Guide to Validating the Structure of 3-Iodoanisole Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and development of novel therapeutics and functional materials, rapid and unambiguous structural validation is paramount. This guide provides a comprehensive comparison of using ¹H and ¹³C NMR spectroscopy for the structural elucidation of 3-iodoanisole derivatives, complete with experimental data, detailed protocols, and a comparative look at alternative analytical methods.
The Power of NMR in Structural Elucidation
NMR spectroscopy probes the magnetic properties of atomic nuclei, providing a detailed map of the chemical environment of each atom within a molecule. For derivatives of this compound, NMR is instrumental in confirming the identity and position of various substituents on the aromatic ring. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, researchers can piece together the precise molecular architecture.
Comparative Analysis of this compound Derivatives
The electronic nature and position of substituents on the this compound core significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a selection of its derivatives, illustrating these effects.
Table 1: ¹H NMR Data for this compound and its Derivatives (in CDCl₃)
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.28 (d) | 7.26 (d) | 7.00 (t) | 6.87 (dd) | 3.78 (s, 3H, -OCH₃) |
| 3-Iodo-4-methoxybenzaldehyde | 8.31 (d) | - | 7.86 (dd) | 6.93 (d) | 9.82 (s, 1H, -CHO), 3.98 (s, 3H, -OCH₃) |
| 1-Iodo-2,4-dimethoxybenzene | - | 6.42 (d) | 6.31 (dd) | 7.61 (d) | 3.84 (s, 3H, -OCH₃), 3.79 (s, 3H, -OCH₃) |
| 4-Bromo-3-iodoanisole | 7.61 (d) | - | 7.05 (dd) | 6.75 (d) | 3.85 (s, 3H, -OCH₃) |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets).
Table 2: ¹³C NMR Data for this compound and its Derivatives (in CDCl₃)
| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 159.9 | 131.0 | 94.3 | 138.8 | 122.9 | 111.9 | 55.4 (-OCH₃) |
| 3-Iodo-4-methoxybenzaldehyde | 162.8 | 141.1 | 86.5 | 132.1 | 131.4 | 110.5 | 189.4 (-CHO), 56.8 (-OCH₃) |
| 1-Iodo-2,4-dimethoxybenzene | 158.8 | 74.8 | 139.2 | 161.4 | 99.2 | 107.0 | 56.3 (-OCH₃), 55.6 (-OCH₃) |
| 4-Bromo-3-iodoanisole | 159.4 | 135.2 | 94.8 | 112.5 | 131.8 | 112.1 | 56.3 (-OCH₃) |
Experimental Protocols
Reproducible and high-quality NMR data are contingent on meticulous sample preparation and data acquisition. Below is a standard protocol for the analysis of this compound derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference for ¹H and ¹³C NMR spectra (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64 depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the differentiation of CH, CH₂, and CH₃ groups.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Structural Validation
The process of validating the structure of a synthesized this compound derivative using NMR follows a logical workflow.
Caption: A typical workflow for the structural validation of a small molecule.
Comparison with Alternative Methods
While NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about molecular connectivity and stereochemistry in solution. Non-destructive.[1] | Lower sensitivity compared to mass spectrometry. May require larger sample amounts.[1] Can be expensive to acquire and maintain.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Extremely high sensitivity, requiring very small sample amounts. Provides accurate molecular weight and elemental composition (with HRMS). | Provides limited information on stereochemistry and isomer differentiation. Fragmentation patterns can be complex to interpret. |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal. | Provides a definitive 3D structure with atomic-level resolution. | Requires the growth of a high-quality single crystal, which can be challenging and time-consuming. Provides a static picture of the molecule in the solid state. |
Logical Relationships in Structure Determination
The integration of data from multiple analytical techniques often provides the most robust structural validation.
Caption: Integrating data from multiple analytical techniques.
References
A Comparative Kinetic Analysis of 3-Iodoanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of aryl halide substrate is a critical parameter influencing reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 3-iodoanisole in key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By presenting available quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to offer researchers a valuable resource for reaction optimization and catalyst selection.
Data Presentation: A Quantitative Comparison
The following tables summarize kinetic and performance data for this compound and other relevant aryl halides in various palladium-catalyzed cross-coupling reactions. It is important to note that direct, side-by-side kinetic studies for this compound against a wide range of substrates under identical conditions are not always available in the literature. Therefore, the data presented here is a compilation from various sources and should be interpreted as a comparative guide rather than a direct head-to-head competition in all cases.
General Reactivity Trend: Across most palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide follows the general trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides. This is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group, which facilitates the rate-determining oxidative addition step.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction rate is significantly influenced by the nature of the aryl halide.
| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Iodobenzene | Phenylboronic acid | 3% Pd/C | Water | 80 | 0.17 | 100 | 118 |
| Bromobenzene | Phenylboronic acid | 3% Pd/C | Water | 80 | 0.33 | 100 | ~60 |
| Chlorobenzene | Phenylboronic acid | 3% Pd/C | Water | 80 | 1 | ~80 | ~16 |
| 4-Iodoacetophenone | Phenylboronic acid | Herrmann-Beller Palladacycle | Ethanol | 80 | - | - | 175,000 |
Data for iodobenzene, bromobenzene, and chlorobenzene are derived from a comparative study using a Pd/C catalyst. The TOF for bromobenzene and chlorobenzene are estimated based on the provided reaction times. The data for 4-iodoacetophenone highlights the high activity achievable with a specific palladacycle catalyst.
Table 2: Heck Reaction
The Heck reaction couples aryl halides with alkenes. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.
| Aryl Halide | Alkene | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Iodobenzene | Styrene | Pd(OAc)₂ | DMF | 120 | >95 | - |
| Bromobenzene | Styrene | Pd(OAc)₂ | DMF | 120 | ~90 | - |
| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | DMAc | 110 | 78 | - |
| This compound | Styrene | Pd(OAc)₂/PPh₃ | DMF | 100 | High (qualitative) | - |
Quantitative, direct comparative kinetic data for this compound in the Heck reaction is limited. The table presents data for related aryl iodides to provide a performance context. The reactivity generally follows the I > Br trend.
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The nature of the aryl halide significantly impacts the reaction rate.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 50 | 5 | 95 |
| Bromobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co | t-BuONa | Water | 80 | 12 | 90 |
| 1-Bromo-4-iodobenzene | Toluidine | Ni(acac)₂/Phenylboronic ester | K₃PO₄ | Dioxane | 100 | 12 | 78 (selective for C-I) |
The provided data showcases the higher reactivity of aryl iodides over bromides in amination reactions. The nickel-catalyzed system demonstrates selectivity for the C-I bond in the presence of a C-Br bond.
Table 4: Sonogashira Coupling
The Sonogashira coupling reaction between aryl halides and terminal alkynes is a cornerstone of organic synthesis. The reaction is sensitive to the electronic and steric nature of the aryl halide.
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Activation Enthalpy (ΔH‡) (kJ/mol) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | RT | 2-4 | High (qualitative) | - |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Methanol | - | - | - | - |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | 90 | - | - | 48-62 |
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | 90 | - | - | 54-82 |
| Chlorobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Triethylamine | 90 | - | - | 95-144 |
The activation enthalpy data clearly illustrates the higher reactivity of aryl iodides compared to bromides and chlorides in the Sonogashira reaction. A detailed protocol for the Sonogashira coupling of this compound is available, indicating its suitability as a substrate.
Experimental Protocols
Detailed and precise experimental protocols are crucial for reproducible kinetic studies. Below are representative methodologies for key palladium-catalyzed reactions.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol is adapted from a study on the kinetics of the Suzuki-Miyaura reaction of 4-iodoacetophenone.
-
Catalyst Preparation: A stock solution of the Herrmann-Beller palladacycle is prepared in toluene to ensure complete dissolution.
-
Reaction Setup: In a thermostated reactor, the aryl halide (e.g., this compound), phenylboronic acid, and sodium methoxide are dissolved in ethanol.
-
Initiation and Monitoring: The reaction is initiated by injecting the catalyst stock solution into the reactor. The progress of the reaction is monitored by taking aliquots at regular intervals.
-
Sample Analysis: The aliquots are quenched (e.g., with a dilute acid solution) and analyzed by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of reactants and products over time.
-
Data Analysis: The initial reaction rates are determined from the concentration versus time plots. By varying the initial concentrations of each reactant and the catalyst, the reaction order with respect to each component can be determined, and a rate law can be established.
Protocol for Sonogashira Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with phenylacetylene on a 1 mmol scale.[1]
-
Reaction Setup: A 25 mL two-neck round-bottom flask equipped with a magnetic stir bar is dried and filled with an inert atmosphere (Nitrogen or Argon).[1]
-
Reagent Addition: To the flask, add this compound (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[1] The flask is then capped with septa.
-
Solvent and Base Addition: Anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) are added via syringe. The mixture is stirred for 5 minutes to dissolve the solids.[1]
-
Alkyne Addition: Phenylacetylene (132 µL, 1.2 mmol) is added slowly to the stirring mixture via syringe.[1]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL), filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography.[1]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of the discussed palladium-catalyzed reactions.
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
A Comparative Guide to the Electrochemical Properties of 3-Iodoanisole and Other Haloanisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 3-iodoanisole against other haloanisoles, including fluoro-, chloro-, and bromo-substituted analogs. The information presented herein is intended to support research and development efforts where the electron-transfer characteristics of these compounds are of interest. All quantitative data is summarized for clear comparison, and detailed experimental protocols from cited literature are provided.
Introduction
Haloanisoles are a class of aromatic compounds that find utility in various fields, including as intermediates in organic synthesis and as reference compounds in environmental analysis. Their electrochemical behavior, particularly the reduction of the carbon-halogen bond, is a key property that influences their reactivity and potential applications. The position and nature of the halogen substituent significantly impact the electron density of the aromatic ring and, consequently, the ease of electron transfer. This guide focuses on a comparative overview of these properties, with a specific emphasis on this compound.
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for the cathodic reduction of various haloanisoles. The half-wave potential (E½) is a critical parameter that indicates the ease of reduction of a substance. A less negative half-wave potential signifies that the compound is more easily reduced.
| Compound | Half-Wave Potential (E½) vs. Ag/AgBr (V) | Solvent | Supporting Electrolyte |
| This compound | Data Not Available | - | - |
| 3-Bromoanisole | Data Not Available | - | - |
| 2-Chloroanisole | -2.04[1] | Dimethylformamide (DMF) | Not Specified |
| 3-Chloroanisole | -2.03[1] | Dimethylformamide (DMF) | Not Specified |
| 4-Chloroanisole | -2.05[1] | Dimethylformamide (DMF) | Not Specified |
| 3-Fluoroanisole | Data Not Available | - | - |
Note: Direct comparative experimental data for this compound, 3-bromoanisole, and 3-fluoroanisole under the same conditions as the chloroanisole isomers were not available in the reviewed literature. The provided data for chloroanisoles serves as a baseline for understanding the electrochemical behavior within this class of compounds. Generally, the ease of reduction for halobenzenes follows the trend I > Br > Cl > F, suggesting that this compound would be reduced at a less negative potential than 3-chloroanisole.
Experimental Protocols
The following section details the experimental methodology for the electrochemical measurements cited in this guide.
Cathodic Dehalogenation of Chloroanisoles
The half-wave potentials for the chloroanisoles were determined using polarography.
-
Instrumentation: A polarograph was used for the electrochemical measurements.
-
Working Electrode: Dropping mercury electrode (DME).
-
Reference Electrode: Silver/Silver Bromide (Ag/AgBr) electrode.
-
Solvent: Dimethylformamide (DMF).
-
Supporting Electrolyte: Not specified in the available literature.
-
Procedure: The polarograms were recorded for solutions of the respective chloroanisole isomers in DMF containing a supporting electrolyte. The half-wave potential (E½) was determined from the resulting current-potential curves. This potential corresponds to the point where the current is half of the limiting current and is characteristic of the analyte under the given experimental conditions.[1]
Logical Relationships in Electrochemical Reduction
The electrochemical reduction of haloanisoles involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-halogen (C-X) bond. The ease of this process is primarily governed by the strength of the C-X bond and the electron-withdrawing or -donating nature of the substituents on the aromatic ring. The following diagram illustrates the general factors influencing the reduction potential of haloanisoles.
References
A Comparative Guide to the Synthesis of 3-Iodoanisole: Theoretical vs. Experimental Yields
For researchers and professionals in the fields of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. 3-Iodoanisole, a valuable building block in the synthesis of more complex molecules, can be prepared through various methods. This guide provides a detailed comparison of the theoretical and experimental yields for a common synthetic route to this compound, alongside an alternative approach, supported by comprehensive experimental protocols and data.
Comparison of Synthetic Methods and Yields
The synthesis of this compound is most classically achieved via the diazotization of 3-aminoanisole (3-anisidine) followed by a Sandmeyer-type reaction with potassium iodide. An alternative, though less direct for the meta-isomer, is the direct iodination of anisole. The following table summarizes the yield data for the primary synthesis route.
| Synthesis Route | Starting Material | Product | Theoretical Yield | Experimental Yield | Percent Yield (%) | Reference |
| Diazotization followed by Iodination | 3-Anisidine | This compound | 28.8 g | 21-23 g | 73-80% | Organic Syntheses, Coll. Vol. 5, p.658 (1973); Vol. 43, p.55 (1963) |
Note: The theoretical yield was calculated based on the stoichiometry of the reaction described in the referenced Organic Syntheses procedure, starting from 15.4 g of 3-anisidine.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound from 3-anisidine is provided below, adapted from a well-established procedure.
Synthesis of this compound from 3-Anisidine
This procedure involves the diazotization of 3-anisidine followed by the introduction of iodine.
Materials:
-
3-Anisidine (m-aminoanisole)
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether
-
Sodium Hydroxide (NaOH) solution (10%)
-
Anhydrous Calcium Chloride (or other suitable drying agent)
Procedure:
-
Diazotization: In a flask, a solution of 3-anisidine in aqueous sulfuric acid is prepared and cooled to 0–5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled 3-anisidine solution, maintaining the temperature below 10 °C. The addition is continued until a slight excess of nitrous acid is detected with starch-iodide paper.
-
Iodination: A solution of potassium iodide in water is then added slowly to the diazonium salt solution. Nitrogen gas will be evolved.
-
After the addition is complete, the reaction mixture is allowed to stand for a period and then gently warmed to complete the reaction.
-
Work-up: The reaction mixture is cooled, and the product is extracted with diethyl ether.
-
The ether extract is washed with a sodium bisulfite solution to remove any excess iodine, followed by a wash with a sodium hydroxide solution and then water.
-
The ethereal solution is dried over an anhydrous drying agent (e.g., calcium chloride).
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Alternative Method: Direct Iodination of Anisole
While direct iodination of anisole primarily yields the para-isomer (4-iodoanisole) due to the ortho-, para-directing nature of the methoxy group, it represents an alternative strategy for introducing iodine onto the anisole ring.[1] This method typically involves reacting anisole with an iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid or mercuric oxide), in a suitable solvent.[1] Achieving significant yields of the meta-isomer through this route is challenging and generally not the preferred method.
Experimental Workflow and Signaling Pathways
To visualize the synthesis process, the following diagrams illustrate the key steps and transformations.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-anisidine via a diazotization-iodination sequence is a reliable and well-documented method, consistently providing good experimental yields in the range of 73-80% of the theoretical maximum. While alternative methods like direct iodination exist for the synthesis of iodoanisoles, they are not regioselective for the meta position and are therefore less suitable for the specific preparation of this compound. The provided experimental protocol, based on established literature, offers a robust procedure for obtaining this important synthetic intermediate. Researchers should always adhere to strict safety protocols when handling the reagents involved in this synthesis.
References
A Spectroscopic Comparison of 2-, 3-, and 4-Iodoanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
The ortho-, meta-, and para-isomers of iodoanisole are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2][3] Their utility often stems from the reactive carbon-iodine bond which allows for participation in various cross-coupling reactions.[1] Distinguishing between these isomers is crucial for reaction monitoring and quality control. This guide provides a comparative analysis of 2-, 3-, and 4-iodoanisole using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data Summary
The following table summarizes the key quantitative spectroscopic data for the three iodoanisole isomers. The distinct electronic environments of the methoxy group and iodine atom in each isomer lead to unique spectral fingerprints.
| Spectroscopic Technique | 2-Iodoanisole | 3-Iodoanisole | 4-Iodoanisole |
| ¹H NMR (CDCl₃, ppm) | ~7.73 (dd), ~7.26 (m), ~6.77 (dd), ~6.67 (td), ~3.80 (s, 3H)[1] | ~7.28 (d), ~7.26 (d), ~7.00 (t), ~6.87 (dd), ~3.78 (s, 3H) | ~7.55 (d, 2H), ~6.69 (d, 2H), ~3.79 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | ~156.9, ~139.3, ~129.5, ~122.3, ~111.0, ~86.2, ~56.4[4] | ~160.7, ~131.2, ~129.9, ~121.6, ~113.8, ~94.2, ~55.4 | ~159.2, ~138.5 (2C), ~116.7 (2C), ~82.7, ~55.4[5][6] |
| IR (cm⁻¹) | Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[7] | Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[8] | Key absorptions for aromatic C-H, C=C, C-O, and C-I stretches.[9] |
| Mass Spec. (EI, m/z) | Molecular Ion (M⁺): 234; Key Fragments: 219, 107, 92, 76[10] | Molecular Ion (M⁺): 234; Key Fragments: 219, 107, 92, 77[11] | Molecular Ion (M⁺): 234; Key Fragments: 219, 92[6] |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and splitting patterns of the aromatic protons are highly dependent on the relative positions of the iodo and methoxy substituents.
-
¹H NMR:
-
2-Iodoanisole: The protons are all in unique chemical environments, resulting in a complex spectrum with four distinct aromatic signals. The proton ortho to the iodine is typically the most deshielded (highest ppm value).[1]
-
This compound: Similar to the ortho isomer, it displays four separate aromatic signals, but with a different splitting pattern due to the meta-relationship of the substituents.
-
4-Iodoanisole: Due to the plane of symmetry in the molecule, the aromatic region is much simpler, showing two doublets, each integrating to two protons. This simple AA'BB' system is a clear identifier for the para isomer.
-
-
¹³C NMR:
-
The number of aromatic signals directly reflects the symmetry of the molecule. Both 2- and this compound show six distinct aromatic carbon signals.
-
4-Iodoanisole, with its higher symmetry, displays only four signals for the six aromatic carbons (two signals representing two carbons each).[5][6]
-
A key differentiator is the chemical shift of the carbon atom bonded to the iodine (C-I). This carbon is significantly shielded (shifted to a lower ppm value) compared to the other aromatic carbons. For 2-iodoanisole, this signal is around 86.2 ppm, while for 4-iodoanisole, it is found at approximately 82.7 ppm.[4][6] The methoxy carbon signal consistently appears around 55-56 ppm for all three isomers.[1]
-
Infrared (IR) Spectroscopy
While IR spectroscopy is less definitive than NMR for isomer identification, it provides valuable information about the functional groups present. All three isomers will show characteristic absorptions for:
-
Aromatic C-H stretching: Just above 3000 cm⁻¹.
-
Aliphatic C-H stretching (methoxy group): Just below 3000 cm⁻¹.
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
-
C-O (ether) stretching: Strong bands in the 1300-1000 cm⁻¹ region.
The primary difference lies in the C-H out-of-plane bending region (below 900 cm⁻¹), where the absorption patterns can be indicative of the aromatic substitution pattern (ortho, meta, para).
Mass Spectrometry (MS)
Under Electron Ionization (EI), all three isomers exhibit a prominent molecular ion (M⁺) peak at an m/z of 234, corresponding to the molecular weight of C₇H₇IO.[6][10][11] The fragmentation patterns provide further clues for differentiation. A common fragmentation is the loss of a methyl group (•CH₃) to give a fragment at m/z 219.[6][10] Subsequent loss of a carbonyl group (CO) can lead to further fragments. While the major fragments are similar, the relative intensities of these fragments may differ between the isomers.
Experimental Protocols
The data presented is typically acquired using the following standard laboratory protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the iodoanisole isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger sample quantity (50-100 mg) may be required, and the acquisition time will be longer than for ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (2- and this compound): A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples (4-Iodoanisole): A small amount of the solid is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid directly on the crystal.
-
-
Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.
Visualization of Comparison Workflow
The logical flow for the spectroscopic comparison of the iodoanisole isomers can be visualized as follows.
Caption: Workflow for spectroscopic differentiation of iodoanisole isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Iodoanisole | 696-62-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. o-Iodoanisole | C7H7IO | CID 68257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodoanisole(696-62-8) 13C NMR [m.chemicalbook.com]
- 6. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Iodoanisole [webbook.nist.gov]
- 8. This compound(766-85-8) IR Spectrum [m.chemicalbook.com]
- 9. 4-Iodoanisole(696-62-8) IR Spectrum [m.chemicalbook.com]
- 10. 2-Iodoanisole [webbook.nist.gov]
- 11. Benzene, 1-iodo-3-methoxy- | C7H7IO | CID 69839 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 3-Iodoanisole in Cross-Coupling Reactions
This guide provides a comprehensive review and comparison of key reaction mechanisms involving 3-iodoanisole, a versatile building block in organic synthesis. The reactivity of its carbon-iodine bond makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are fundamental transformations in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of reaction performance supported by experimental data, detailed protocols, and mechanistic diagrams.
Sonogashira Coupling
The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne.[3] This reaction typically utilizes a dual-catalyst system comprising a palladium complex and a copper(I) salt in the presence of an amine base.[3][4] Due to the high reactivity of the C-I bond, aryl iodides like this compound are excellent substrates, often enabling the reaction to proceed under mild conditions with high efficiency.[3]
The mechanism involves two interconnected catalytic cycles.[3] The palladium(0) catalyst undergoes oxidative addition with the this compound. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The subsequent reductive elimination from the diorganopalladium(II) complex yields the final coupled product and regenerates the active palladium(0) catalyst.[3]
References
Safety Operating Guide
Proper Disposal of 3-Iodoanisole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and proper disposal of 3-Iodoanisole, a halogenated organic compound commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant.[1] Ingestion and inhalation may also be harmful.[2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A lab coat and closed-toe shoes.
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C₇H₇IO |
| Molecular Weight | 234.03 g/mol |
| Boiling Point | 244-245 °C at 760 mmHg[1] |
| Density | 1.965 g/mL at 25 °C |
| Flash Point | >110 °C (>230 °F)[1] |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[2] |
| Incineration Temp. | 982 to 1204°C (for halogenated hydrocarbons)[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, packaging, labeling, and transfer to an approved hazardous waste facility for incineration. Direct disposal down the drain is strictly prohibited.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: this compound is a halogenated organic compound.[6] It must be segregated from non-halogenated waste streams to ensure proper disposal and to minimize disposal costs.[7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This container should be clearly labeled.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), in the designated halogenated waste container.
-
For spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place the contaminated absorbent into the halogenated waste container.[2]
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[7]
-
Do not overfill the container; it is recommended to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound," with their approximate percentages.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once the container is full, or if it has been in storage for a significant period (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal Method
The ultimate disposal method for halogenated organic compounds like this compound is high-temperature incineration.[6] This process ensures the complete destruction of the hazardous material. The recommended operating temperature for the incineration of halogenated hydrocarbons is between 982 and 1204°C to achieve a destruction efficiency of over 99.99%.[3] If the hazardous waste contains more than 1% of halogenated organic substances, the incineration temperature must be at least 1100°C.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. zeeco.com [zeeco.com]
- 4. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodoanisole
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3-Iodoanisole, offering procedural, step-by-step guidance to ensure operational safety and proper disposal. By adhering to these protocols, you can minimize risks and maintain a secure laboratory environment.
Essential Safety Information at a Glance
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. This table summarizes the key safety data for quick reference.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 766-85-8 | [1] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.03 g/mol | |
| Appearance | Clear yellow liquid | [1] |
| Boiling Point | 244-245 °C (471-473 °F) | |
| Density | 1.965 g/mL at 25 °C | |
| Flash Point | >110 °C (>230 °F) | [1] |
| Hazards | Harmful if swallowed. Causes serious eye irritation. May cause skin and respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
1. Eye and Face Protection:
-
Wear chemical safety goggles that meet ANSI Z87.1 standards.[3]
-
For splash hazards, use a face shield in addition to goggles.[3]
2. Skin Protection:
-
Gloves: Nitrile gloves are recommended for their resistance to a range of chemicals.[4] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] Never reuse disposable gloves.[4]
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills.[5]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5]
3. Respiratory Protection:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
If the ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan minimizes the risk of accidents and ensures a controlled environment.
Pre-Operational Checks:
-
Familiarization: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[7]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Work Area Preparation: Designate a specific area for handling this compound within a chemical fume hood.[5] Ensure the work surface is clean and uncluttered.
-
PPE Inspection: Inspect all personal protective equipment for integrity before donning.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined above.
-
Chemical Transport: When transporting the chemical, use a secondary container to prevent spills in case the primary container breaks.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use a pipette or a graduated cylinder for accurate measurement.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Immediate Cleanup: Clean up any small spills immediately with an absorbent material.
Post-Handling Procedures:
-
Decontamination: Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation:
-
As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[8][9]
Waste Collection:
-
Container: Use a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[6][10] The label should include the words "Hazardous Waste" and the full chemical name "this compound".[10]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a separate, sealed bag and disposed of as solid hazardous waste.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized to a pH between 6 and 9 before being added to the waste container.[1]
Waste Storage and Disposal:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[6]
-
Keep the waste container closed at all times, except when adding waste.[10]
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[6] Do not dispose of this compound down the drain.[8]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the entire process, the following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. fishersci.com [fishersci.com]
- 3. afd.calpoly.edu [afd.calpoly.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. juniata.edu [juniata.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. sweet.ua.pt [sweet.ua.pt]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
